molecular formula C9H8BrFO2 B144643 Methyl 2-(bromomethyl)-5-fluorobenzoate CAS No. 138786-65-9

Methyl 2-(bromomethyl)-5-fluorobenzoate

Cat. No.: B144643
CAS No.: 138786-65-9
M. Wt: 247.06 g/mol
InChI Key: MWSNENBHAODEGV-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-5-fluorobenzoate is a useful research compound. Its molecular formula is C9H8BrFO2 and its molecular weight is 247.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(bromomethyl)-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSNENBHAODEGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569255
Record name Methyl 2-(bromomethyl)-5-fluorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138786-65-9
Record name Methyl 2-(bromomethyl)-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(bromomethyl)-5-fluorobenzoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Methyl 2-(bromomethyl)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 138786-65-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(bromomethyl)-5-fluorobenzoate, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, safety information, a representative synthesis protocol, and its significant application in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a halogenated aromatic ester. The presence of the bromomethyl group makes it a reactive building block in organic synthesis, particularly for the alkylation of various nucleophiles. The fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds in drug discovery applications.

PropertyValueSource(s)
CAS Number 138786-65-9[ChemScene, Cenmed, ChemicalBook]
Molecular Formula C₉H₈BrFO₂[ChemScene]
Molecular Weight 247.06 g/mol [ChemScene]
Boiling Point (Predicted) 306.1 ± 37.0 °C at 760 mmHg[ChemicalBook]
Density (Predicted) 1.534 ± 0.06 g/cm³[ChemicalBook]
Refractive Index (Predicted) 1.542[MOLBASE]
Flash Point (Predicted) 138.9 °C[MOLBASE]
SMILES O=C(OC)C1=CC(F)=CC=C1CBr[ChemScene]
InChI Key MWSNENBHAODEGV-UHFFFAOYSA-N[Ambeed.com]

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Pictograms:

Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere (nitrogen or argon) at 2-8°C. [ChemicalBook]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the radical bromination of the corresponding methyl-substituted precursor, Methyl 5-fluoro-2-methylbenzoate.

Reaction Scheme:

Synthesis of this compound Methyl 5-fluoro-2-methylbenzoate Methyl 5-fluoro-2-methylbenzoate This compound This compound Methyl 5-fluoro-2-methylbenzoate->this compound NBS, AIBN CCl4, Reflux Synthesis of Isoindolone Core This compound This compound Isoindolinone Core Isoindolinone Core This compound->Isoindolinone Core Primary Amine (R-NH2) Base, Solvent mGluR2 Signaling Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds Gi/o Protein Gi/o Protein mGluR2->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Substrate Reduced Neurotransmitter Release Reduced Neurotransmitter Release cAMP->Reduced Neurotransmitter Release Leads to

An In-depth Technical Guide to Methyl 2-(bromomethyl)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, safety information, and applications of Methyl 2-(bromomethyl)-5-fluorobenzoate, a key intermediate in organic synthesis and pharmaceutical research.

Core Chemical Properties

This compound is a substituted aromatic compound with the CAS Number 138786-65-9.[1][2][3] Its structure features a benzene ring substituted with a methyl ester, a bromomethyl group, and a fluorine atom. The presence of the reactive bromomethyl group makes it a valuable building block for introducing the 5-fluoro-2-(methoxycarbonyl)benzyl moiety into larger molecules.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 138786-65-9 [1][2][3]
Molecular Formula C₉H₈BrFO₂ [1]
Molecular Weight 247.06 g/mol [1]
Purity ≥98% [1]
Topological Polar Surface Area (TPSA) 26.3 Ų [1]
LogP 2.5072 [1]
Hydrogen Bond Acceptors 2 [1]
Hydrogen Bond Donors 0 [1]

| Rotatable Bonds | 2 |[1] |

Safety and Handling

Table 2: Hazard and Precautionary Information (Inferred from Related Compounds)

Category Information Source
GHS Pictogram GHS05 (Corrosion) is indicated for the target compound. [1]
Hazard Statements Based on similar brominated aromatic esters, it may be harmful if swallowed, cause severe skin burns and eye damage, and may cause an allergic skin reaction. [4][5]

| Precautionary Statements | Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Wash skin thoroughly after handling. Store in a cool, dry, and well-ventilated place with the container tightly closed. |[4][5] |

General Handling Advice:

  • Handle under a chemical fume hood.

  • Avoid contact with eyes, skin, and clothing.

  • In case of contact, rinse immediately with plenty of water.

  • Ensure eyewash stations and safety showers are readily accessible.

Applications in Research and Development

This compound is primarily utilized as an intermediate in organic synthesis. Its utility stems from the reactivity of the benzylic bromide, which is susceptible to nucleophilic substitution. This allows for the facile construction of more complex molecules.

A notable application is its use as a reactant in the preparation of isoindolones, which are being investigated as potentiators for metabotropic glutamate receptors.[3] Generally, compounds with the fluoro- and bromo-substituents on a benzene ring are valuable in the synthesis of pharmaceuticals and agrochemicals.[6] The fluorine atom can enhance metabolic stability and binding affinity of the final product, a common strategy in drug design.

G Role of this compound in Synthesis A This compound C Nucleophilic Substitution Reaction (SN2) A->C B Nucleophile (e.g., Amine, Alcohol, Thiol) B->C D Advanced Intermediate C->D E Target Molecule (e.g., Pharmaceutical, Agrochemical) D->E G General Synthesis Workflow for Methyl Benzoates cluster_0 Reaction cluster_1 Workup cluster_2 Purification A Substituted Benzoic Acid + Methanol B Add Thionyl Chloride A->B C Heat and Stir (e.g., 65°C, 1 hr) B->C D Quench with Ice-Water C->D E Extract with Ethyl Acetate D->E F Wash Organic Layer E->F G Dry and Concentrate F->G H Flash Chromatography G->H I Pure Methyl Benzoate Ester H->I

References

An In-Depth Technical Guide to the Molecular Structure of Methyl 2-(bromomethyl)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate (CAS No. 138786-65-9). This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document compiles essential data, including physicochemical properties and detailed experimental protocols for its synthesis and characterization, to support research and development activities.

Molecular Structure and Properties

This compound is a substituted aromatic compound with a molecular formula of C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol .[1] The structure features a benzene ring substituted with a methyl ester group, a bromomethyl group, and a fluorine atom. The strategic placement of these functional groups makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 138786-65-9[1]
Molecular Formula C₉H₈BrFO₂[1]
Molecular Weight 247.06 g/mol [1]
Purity ≥98%[1]
SMILES O=C(OC)C1=CC(F)=CC=C1CBr[1]
LogP 2.5072[1]
Topological Polar Surface Area (TPSA) 26.3 Ų[1]
Number of Hydrogen Bond Acceptors 2[1]
Number of Hydrogen Bond Donors 0[1]
Number of Rotatable Bonds 2[1]

Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the esterification of 5-fluoro-2-methylbenzoic acid to produce the precursor, methyl 5-fluoro-2-methylbenzoate. The second step is the selective bromination of the benzylic methyl group.

Experimental Protocol: Synthesis of Methyl 5-fluoro-2-methylbenzoate

This procedure outlines the synthesis of the precursor compound.

Materials:

  • 5-Fluoro-2-methylbenzoic acid

  • Iodomethane (CH₃I)

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve 5-fluoro-2-methylbenzoic acid in tetrahydrofuran (THF).

  • To this solution, add iodomethane and N,N-diisopropylethylamine sequentially.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction completion using an appropriate analytical technique (e.g., TLC).

  • Upon completion, filter the reaction mixture.

  • Concentrate the filtrate under reduced pressure to obtain methyl 5-fluoro-2-methylbenzoate.

Experimental Protocol: Synthesis of this compound (Wohl-Ziegler Bromination)

This procedure describes the benzylic bromination of the precursor to yield the final product.

Materials:

  • Methyl 5-fluoro-2-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

Procedure:

  • Dissolve methyl 5-fluoro-2-methylbenzoate in carbon tetrachloride in a round-bottom flask.

  • Add N-bromosuccinimide and a catalytic amount of a radical initiator to the mixture.

  • Reflux the reaction mixture with stirring. The reaction can be initiated by heat or a UV lamp.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_bromination Step 2: Wohl-Ziegler Bromination A 5-Fluoro-2-methylbenzoic Acid B Methyl 5-fluoro-2-methylbenzoate A->B CH3I, DIPEA, THF C Methyl 5-fluoro-2-methylbenzoate D This compound C->D NBS, Initiator, CCl4, Reflux

Synthetic pathway for this compound.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for this compound, this section provides predicted data and analysis based on the known spectroscopic data of its precursor, methyl 5-fluoro-2-methylbenzoate, and general principles of spectroscopic interpretation.

¹H NMR Spectroscopy

The proton NMR spectrum of the precursor, methyl 5-fluoro-2-methylbenzoate , shows the following signals (CDCl₃, 400 MHz): δ 2.6 (s, 3H, Ar-CH₃), 3.9 (s, 3H, O-CH₃), 7.0-7.2 (m, 2H, Ar-H), 7.6-7.7 (m, 1H, Ar-H).

For This compound , the following shifts are expected:

  • The singlet for the benzylic methyl protons at ~2.6 ppm will be replaced by a singlet for the bromomethyl protons (Ar-CH₂Br), expected to be significantly downfield, likely in the range of 4.5-4.8 ppm.

  • The singlet for the methyl ester protons (O-CH₃) is expected to remain around 3.9 ppm.

  • The aromatic protons will likely show a similar complex multiplet pattern in the range of 7.1-7.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to show distinct signals for each of the nine carbon atoms in the molecule. Key expected chemical shifts include:

  • A signal for the bromomethyl carbon (Ar-CH₂Br) in the range of 30-35 ppm.

  • A signal for the methyl ester carbon (O-CH₃) around 52 ppm.

  • A series of signals for the aromatic carbons between 115 and 140 ppm, with the carbon attached to the fluorine showing a large C-F coupling constant.

  • The carbonyl carbon of the ester group is expected to appear around 165 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic -CH₂-): ~2950-2850 cm⁻¹

  • C=O stretching (ester): A strong band around 1720 cm⁻¹

  • C=C stretching (aromatic): ~1600 and 1475 cm⁻¹

  • C-O stretching (ester): Two bands in the 1300-1000 cm⁻¹ region.

  • C-F stretching: A strong band in the 1250-1000 cm⁻¹ region.

  • C-Br stretching: A band in the 680-515 cm⁻¹ region.

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak (M⁺) and the M+2 peak with approximately equal intensity, which is characteristic of a compound containing one bromine atom. The expected molecular ion will be at m/z 246 and 248. Common fragmentation patterns would likely involve the loss of the bromine atom (M-79/81), the methoxy group (M-31), and the carbomethoxy group (M-59).

Biological Activity

While specific biological activity data for this compound is limited in publicly accessible literature, its structural motifs are present in molecules with known biological relevance. The presence of a fluorinated benzene ring and a reactive bromomethyl group makes it a valuable intermediate for the synthesis of compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.[2] Derivatives of this compound have been investigated for their efficacy against various cancer cell lines.[2]

Safety and Handling

This compound is expected to be an irritant and lachrymator due to the presence of the bromomethyl group. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. This guide provides a foundational understanding of its structure, properties, and synthesis. The detailed protocols and predicted spectroscopic data serve as a valuable resource for researchers working with this compound. Further experimental investigation is warranted to fully characterize its spectroscopic properties and explore its biological activities.

References

An In-Depth Technical Guide to the Synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic pathway, including step-by-step experimental protocols and a summary of relevant quantitative data.

Synthesis Pathway Overview

The most common and efficient pathway for the synthesis of this compound involves a two-step process. The synthesis commences with the Fischer esterification of 5-fluoro-2-methylbenzoic acid to yield the intermediate, methyl 5-fluoro-2-methylbenzoate. This is followed by a selective benzylic bromination of the methyl group using N-bromosuccinimide (NBS) to afford the final product.

Synthesis_Pathway cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Benzylic Bromination 5-fluoro-2-methylbenzoic_acid 5-Fluoro-2-methylbenzoic Acid Methyl_5-fluoro-2-methylbenzoate Methyl 5-fluoro-2-methylbenzoate 5-fluoro-2-methylbenzoic_acid->Methyl_5-fluoro-2-methylbenzoate  Reflux Methanol Methanol (CH3OH) H2SO4 H₂SO₄ (cat.) Final_Product This compound Methyl_5-fluoro-2-methylbenzoate->Final_Product  Heat, Light NBS N-Bromosuccinimide (NBS) AIBN AIBN (initiator)

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Methyl 5-fluoro-2-methylbenzoate (Fischer Esterification)

This procedure outlines the conversion of 5-fluoro-2-methylbenzoic acid to its methyl ester via an acid-catalyzed esterification.

Esterification_Workflow Start Start Dissolve Dissolve 5-fluoro-2-methylbenzoic acid in excess anhydrous methanol Start->Dissolve Add_Catalyst Slowly add catalytic amount of concentrated sulfuric acid Dissolve->Add_Catalyst Reflux Heat the mixture to reflux (monitor by TLC, 4-12 h) Add_Catalyst->Reflux Cool Cool to room temperature Reflux->Cool Evaporate Remove excess methanol (rotary evaporator) Cool->Evaporate Dilute Dilute residue with ethyl acetate Evaporate->Dilute Wash_Water Wash with water Dilute->Wash_Water Wash_Bicarb Wash with saturated NaHCO₃ solution (until effervescence ceases) Wash_Water->Wash_Bicarb Wash_Brine Wash with brine Wash_Bicarb->Wash_Brine Dry Dry organic layer over anhydrous Na₂SO₄ or MgSO₄ Wash_Brine->Dry Filter_Concentrate Filter and concentrate under reduced pressure Dry->Filter_Concentrate Purify Purify by column chromatography (Hexanes/Ethyl Acetate) Filter_Concentrate->Purify End End Purify->End

Figure 2: Experimental workflow for the Fischer Esterification.

Materials:

  • 5-fluoro-2-methylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-fluoro-2-methylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents), which also serves as the solvent.

  • With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Heat the reaction mixture to a gentle reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and wash with water.

  • Carefully neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5-fluoro-2-methylbenzoate.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Step 2: Synthesis of this compound (Benzylic Bromination)

This procedure details the Wohl-Ziegler reaction for the selective bromination of the benzylic methyl group of methyl 5-fluoro-2-methylbenzoate.

Bromination_Workflow Start Start Dissolve Dissolve methyl 5-fluoro-2-methylbenzoate in a suitable solvent (e.g., CCl₄ or acetonitrile) Start->Dissolve Add_Reagents Add N-Bromosuccinimide (NBS) and a catalytic amount of AIBN Dissolve->Add_Reagents Reflux Heat the mixture to reflux (with light irradiation, monitor by TLC/GC) Add_Reagents->Reflux Cool Cool to room temperature Reflux->Cool Filter Filter off the succinimide byproduct Cool->Filter Wash_Filtrate Wash the filtrate with saturated aqueous NaHCO₃, Na₂S₂O₃, and brine Filter->Wash_Filtrate Dry Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ Wash_Filtrate->Dry Filter_Concentrate Filter and concentrate under reduced pressure Dry->Filter_Concentrate Purify Purify by column chromatography (Hexanes/Ethyl Acetate) Filter_Concentrate->Purify End End Purify->End

Figure 3: Experimental workflow for the Benzylic Bromination.

Materials:

  • Methyl 5-fluoro-2-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄), acetonitrile, or another suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 5-fluoro-2-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator like AIBN (0.05 eq) to the solution.

  • Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring. Irradiation with a light source (e.g., a sunlamp) may be necessary to facilitate the initiation of the radical reaction.

  • Monitor the progress of the reaction by TLC or Gas Chromatography (GC). The reaction is typically complete within a few hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct, which is insoluble in the solvent.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution (to quench any remaining bromine), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound and its intermediate. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Compound Step Reactants Reagents/Catalysts Solvent Typical Yield Purity
Methyl 5-fluoro-2-methylbenzoate 15-Fluoro-2-methylbenzoic acid, MethanolConc. H₂SO₄Methanol>90%>98% (after purification)
This compound 2Methyl 5-fluoro-2-methylbenzoateNBS, AIBN/BPOCCl₄ or Acetonitrile70-85%>98% (after purification)

Safety Precautions

  • N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood.

  • Carbon tetrachloride (CCl₄) is a toxic and environmentally hazardous solvent. Safer alternatives such as acetonitrile should be considered.

  • Radical initiators like AIBN and BPO can be explosive under certain conditions and should be handled with care.

  • The benzylic bromination reaction can be exothermic and should be carefully monitored.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

An In-depth Technical Guide to the Physical Properties of Methyl 2-(bromomethyl)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(bromomethyl)-5-fluorobenzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a reactive bromomethyl group and a fluoro-substituted benzene ring, makes it a versatile building block for the synthesis of a wide array of complex molecules and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside general experimental protocols for their determination.

Chemical Structure and Properties

The structural attributes of this compound, including the presence of a bromine atom, a fluorine atom, and an ester functional group, fundamentally influence its physical and chemical behavior.

PropertyValueSource
Molecular Formula C₉H₈BrFO₂ChemScene[1]
Molecular Weight 247.06 g/mol ChemScene[1]
Appearance White solidChem-Impex[2]
CAS Number 138786-65-9ChemScene[1]

Predicted Physicochemical Data

PropertyPredicted ValueSource
Boiling Point 306.091 °C at 760 mmHgMOLBASE[3]
Flash Point 138.919 °CMOLBASE[3]
Refractive Index 1.542MOLBASE[3]
Density Data not available
Melting Point Data not available
Solubility Data not available

Experimental Protocols

While specific experimental procedures for determining the physical properties of this compound are not detailed in published literature, standard methodologies for organic compounds can be applied.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes

  • Thermometer

  • Sample of this compound

Procedure:

  • A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.

Boiling Point Determination

For liquids, the boiling point is a characteristic physical property. As this compound is a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition.

Apparatus:

  • Distillation apparatus (e.g., Hickman still for small quantities)

  • Heating mantle or oil bath

  • Thermometer

  • Vacuum source and manometer

  • Boiling chips

Procedure:

  • A small sample of the compound is placed in the distillation flask along with boiling chips.

  • The apparatus is assembled, and a vacuum is applied to the desired pressure.

  • The sample is heated gently until it begins to boil.

  • The temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point at that specific pressure.

Density Measurement

The density of a solid can be determined using various techniques, with the displacement method being common.

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer

  • A liquid in which the compound is insoluble (e.g., a hydrocarbon solvent)

Procedure:

  • A known mass of the solid is weighed accurately.

  • A known volume of the immiscible liquid is placed in the graduated cylinder.

  • The solid is carefully added to the liquid, and the new volume is recorded.

  • The volume of the solid is the difference between the initial and final liquid levels.

  • The density is calculated by dividing the mass of the solid by its volume.

Solubility Assessment

A qualitative assessment of solubility in various solvents provides insight into the compound's polarity.

Apparatus:

  • Test tubes

  • Vortex mixer (optional)

  • A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

  • A small, accurately weighed amount of the solid (e.g., 10 mg) is placed in a test tube.

  • A small volume of the solvent (e.g., 1 mL) is added.

  • The mixture is agitated vigorously.

  • The solubility is observed and categorized as soluble, partially soluble, or insoluble.

Logical Relationships in Physical Properties

The interplay between the molecular structure and the physical properties of this compound can be visualized as a logical workflow.

G Relationship between Structure and Physical Properties Structure Molecular Structure (C₉H₈BrFO₂) IntermolecularForces Intermolecular Forces (Dipole-Dipole, van der Waals) Structure->IntermolecularForces determines Density Density Structure->Density influences packing MeltingPoint Melting Point IntermolecularForces->MeltingPoint BoilingPoint Boiling Point IntermolecularForces->BoilingPoint Solubility Solubility IntermolecularForces->Solubility

References

Methyl 2-(bromomethyl)-5-fluorobenzoate safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of Methyl 2-(bromomethyl)-5-fluorobenzoate

This technical guide provides a comprehensive overview of the safety data for this compound, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of a specific, official Safety Data Sheet (SDS), this document synthesizes information from chemical suppliers, data on structurally analogous compounds, and general knowledge of brominated aromatic compounds to provide a thorough safety profile.

Chemical Identification

IdentifierValue
Chemical Name This compound
CAS Number 138786-65-9[1][2][3]
Molecular Formula C₉H₈BrFO₂[1]
Molecular Weight 247.06 g/mol [1]
Synonyms No common synonyms found.[1][3]

Hazard Identification

GHS Pictogram:

  • A GHS05 pictogram has been associated with this chemical, indicating that it may be corrosive.[1]

Signal Word:

  • Based on data for similar compounds, the signal word could be Danger .

Potential Hazard Statements:

  • Causes severe skin burns and eye damage. (Inferred from GHS05 pictogram and data on analogous compounds).[1][4][5]

  • Harmful if swallowed. (Inferred from data on analogous compounds).[4]

  • May cause an allergic skin reaction. (Inferred from data on analogous compounds).[4]

  • May cause respiratory irritation. (A common hazard for reactive organic compounds).

Precautionary Statements:

  • Do not breathe dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a well-ventilated place. Keep container tightly closed.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₉H₈BrFO₂[1]
Molecular Weight 247.06[1]
Appearance Likely a solid or liquid.Inferred
Purity ≥98%[1]

Toxicological Information

MetricValue/InformationSource/Rationale
Acute Oral Toxicity Category 3 ("Toxic if swallowed") is possible for a related compound, Methyl 5-bromo-2-fluorobenzoate.Analogy
Skin Corrosion/Irritation Expected to be corrosive based on the GHS05 pictogram.[1] "Causes severe skin burns" is a hazard for the related Methyl 3-(bromomethyl)benzoate.[4][5]GHS Pictogram & Analogy
Serious Eye Damage/Irritation Expected to cause serious eye damage based on the GHS05 pictogram.[1] "Causes serious eye damage" is a hazard for the related Methyl 3-(bromomethyl)benzoate.[4][5]GHS Pictogram & Analogy
Respiratory or Skin Sensitization May cause an allergic skin reaction, as seen with Methyl 3-(bromomethyl)benzoate.[4]Analogy
Carcinogenicity No data available. Some brominated flame retardants have shown carcinogenic effects in animal studies.[6][7]General Knowledge
Germ Cell Mutagenicity No data available.-
Reproductive Toxicity No data available. Some brominated compounds are suspected of damaging fertility or the unborn child.General Knowledge
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Inferred
Specific Target Organ Toxicity (Repeated Exposure) Prolonged or repeated exposure to some brominated aromatic compounds may cause liver damage, skin changes, and neurological symptoms.[8]General Knowledge

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. The following are generalized methodologies for key toxicological endpoints based on OECD guidelines, which would be appropriate for this type of chemical.

Experimental Protocol: In Vitro Skin Corrosion - Reconstructed Human Epidermis (RHE) Test (OECD TG 431)

  • Objective: To assess the skin corrosion potential of the test chemical.

  • Test System: A commercially available reconstituted human epidermis model (e.g., EpiDerm™, EpiSkin™).

  • Procedure:

    • A small amount of the test chemical (solid or liquid) is applied topically to the surface of the skin tissue.

    • The exposure period is typically 3 minutes and 1 hour.

    • After exposure, the test chemical is removed by washing.

    • The viability of the skin tissue is determined using a cell viability assay (e.g., MTT assay).

  • Interpretation: The chemical is identified as corrosive if the mean tissue viability following exposure is below a defined threshold at specific time points.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420)

  • Objective: To determine the acute oral toxicity of the substance.

  • Test Species: Typically female rats.

  • Procedure:

    • A single dose of the substance is administered by gavage to a small group of animals.

    • The starting dose level is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

    • The animals are observed for signs of toxicity and mortality for at least 14 days.

    • The outcome of the test (e.g., mortality, evident toxicity) at one dose level determines the next step:

      • If mortality occurs, the test is repeated at a lower dose.

      • If no mortality occurs, the test may be repeated at a higher dose to refine the classification.

  • Interpretation: The substance is classified into one of the GHS categories for acute oral toxicity based on the dose at which mortality or evident toxicity is observed.

Visualizations

G Workflow for Handling Corrosive and Potentially Toxic Chemicals cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response a Consult SDS and Risk Assessment b Select Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Prepare Chemical Fume Hood b->c d Weigh/Dispense Chemical in Fume Hood c->d Start Work e Perform Experiment d->e f Decontaminate Glassware and Surfaces e->f End of Experiment g Dispose of Waste in Designated Hazardous Waste Container f->g h Remove and Dispose of PPE Properly g->h i Spill Occurs k Evacuate Area (if necessary) i->k j Eye/Skin Contact l Use Emergency Shower/Eyewash j->l m Consult SDS for First Aid l->m n Seek Medical Attention m->n

References

An In-depth Technical Guide to the Stability and Storage of Methyl 2-(bromomethyl)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-(bromomethyl)-5-fluorobenzoate, a key intermediate in pharmaceutical synthesis. Due to the reactive nature of its functional groups, proper handling and storage are critical to maintain its integrity and ensure experimental reproducibility. The information presented herein is based on the known chemical properties of its core structural motifs: a benzyl bromide and a methyl ester.

Chemical Profile

This compound is a substituted aromatic compound with the molecular formula C₉H₈BrFO₂. Its structure features a highly reactive bromomethyl group ortho to a methyl ester, and a fluorine atom on the benzene ring. This combination of functional groups dictates its stability profile.

PropertyValue
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol
Appearance Typically a solid or liquid
Key Functional Groups Benzyl bromide, Methyl ester, Fluorinated aromatic ring

Stability Profile

The primary routes of degradation for this compound are hydrolysis, nucleophilic substitution, and decomposition under thermal and photolytic stress.

Hydrolytic Stability: The presence of both a benzyl bromide and a methyl ester group makes the molecule susceptible to hydrolysis. The benzyl bromide moiety is particularly reactive towards water, leading to the formation of the corresponding benzyl alcohol and hydrobromic acid. The methyl ester can also undergo hydrolysis, especially under acidic or basic conditions, to yield the corresponding carboxylic acid and methanol.

Nucleophilic Substitution: The benzylic bromide is a potent electrophile and will readily react with a wide range of nucleophiles, including alcohols, amines, and thiols. This reactivity is fundamental to its use in synthesis but also contributes to its instability in the presence of such nucleophiles.

Photostability: Compounds containing a benzylic bromide are often light-sensitive.[3][4] Exposure to light, particularly UV radiation, can initiate radical reactions, leading to decomposition and the formation of impurities.[5][6]

The following table summarizes the key stability liabilities:

Stress ConditionPotential Degradation PathwayPrimary Degradants
Moisture/Water HydrolysisMethyl 5-fluoro-2-(hydroxymethyl)benzoate, 2-(Bromomethyl)-5-fluorobenzoic acid, Hydrobromic acid, Methanol
Heat Thermal DecompositionComplex mixture of decomposition products
Light (UV/Visible) Photolytic DecompositionRadical-mediated degradation products
Bases (e.g., amines) Nucleophilic Substitution/HydrolysisCorresponding substituted products, hydrolysis products
Acids Catalyzed Hydrolysis2-(Bromomethyl)-5-fluorobenzoic acid, Methanol
Oxidizing Agents OxidationOxidized derivatives
Metals (e.g., steel) Corrosion/DecompositionPotential for metal-catalyzed degradation[4][7]

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool place (e.g., 2-8 °C). Avoid freezing.To minimize thermal degradation and slow down potential reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation and reaction with atmospheric moisture.
Container Use a tightly sealed, opaque container (e.g., amber glass bottle).To protect from light and moisture ingress.[3][4]
Incompatibilities Store away from bases, amines, alcohols, oxidizing agents, and moisture.[4][7]To prevent chemical reactions and degradation.
Location Store in a well-ventilated, dry area.To ensure a safe storage environment and minimize exposure to humidity.[3]

Experimental Protocols for Stability Assessment

The following are generalized protocols that can be adapted to assess the stability of this compound.

1. Hydrolytic Stability Study

  • Objective: To determine the rate of hydrolysis under various pH conditions.

  • Methodology:

    • Prepare buffered aqueous solutions at different pH levels (e.g., pH 2, 5, 7, 9).

    • Dissolve a known concentration of this compound in each buffered solution.

    • Incubate the solutions at a constant temperature (e.g., 25 °C or 40 °C).

    • At specified time intervals, withdraw aliquots and quench any further reaction (e.g., by dilution with a non-reactive solvent and cooling).

    • Analyze the samples by a suitable stability-indicating method (e.g., HPLC-UV) to quantify the remaining parent compound and the formation of degradation products.

    • Calculate the rate of degradation at each pH.

2. Photostability Study

  • Objective: To assess the impact of light exposure on the stability of the compound.

  • Methodology:

    • Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile).

    • Expose the solution to a controlled light source that mimics ICH Q1B conditions (e.g., a combination of cool white fluorescent and near-UV lamps).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At specified time intervals, analyze both the exposed and dark control samples by HPLC-UV.

    • Compare the degradation profiles to determine the extent of photodecomposition.

3. Thermal Stability Study (Forced Degradation)

  • Objective: To identify potential degradation products under thermal stress.

  • Methodology:

    • Place a solid sample of this compound in a controlled temperature oven (e.g., at 60 °C, 80 °C).

    • For solution stability, prepare a solution in a suitable solvent and incubate at elevated temperatures.

    • At specified time intervals, remove samples and allow them to cool to room temperature.

    • Dissolve the solid samples in a suitable solvent for analysis.

    • Analyze all samples by HPLC-UV and LC-MS to identify and characterize any degradation products.

Visualizations

main This compound alcohol Methyl 5-fluoro-2-(hydroxymethyl)benzoate main->alcohol Hydrolysis of benzyl bromide acid 2-(Bromomethyl)-5-fluorobenzoic acid main->acid Hydrolysis of methyl ester h2o H₂O h2o->main hplus_ohminus H⁺ / OH⁻ hplus_ohminus->main hbr HBr alcohol->hbr methanol Methanol acid->methanol

Caption: Potential hydrolytic degradation pathways of this compound.

start Receive Compound check_sds Review Safety Data Sheet (SDS) start->check_sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) check_sds->ppe fume_hood Handle in a Fume Hood ppe->fume_hood storage_decision Select Storage Conditions fume_hood->storage_decision cool_dry Cool, Dry, Dark Place (2-8 °C) storage_decision->cool_dry Yes inert_gas Inert Atmosphere (Argon/Nitrogen) storage_decision->inert_gas Yes tightly_sealed Tightly Sealed Opaque Container storage_decision->tightly_sealed Yes dispense Dispense for Use cool_dry->dispense inert_gas->dispense tightly_sealed->dispense end Proceed with Experiment dispense->end

Caption: Recommended workflow for handling and storage.

start Initiate Stability Study protocol Develop Stability-Indicating Analytical Method (e.g., HPLC) start->protocol forced_degradation Perform Forced Degradation Studies protocol->forced_degradation hydrolysis Hydrolysis (pH range) forced_degradation->hydrolysis oxidation Oxidation (e.g., H₂O₂) forced_degradation->oxidation photolysis Photolysis (ICH Q1B) forced_degradation->photolysis thermal Thermal (e.g., 60°C) forced_degradation->thermal analysis Analyze Samples (HPLC, LC-MS) hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis identify Identify Degradation Products analysis->identify formal_study Conduct Formal Stability Study (ICH Conditions) identify->formal_study report Report Findings formal_study->report

Caption: Flowchart for a typical stability testing protocol.

References

Methyl 2-(bromomethyl)-5-fluorobenzoate spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic data for Methyl 2-(bromomethyl)-5-fluorobenzoate is crucial for its identification, characterization, and application in research and development. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These values are predicted based on the chemical structure and spectroscopic data of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0dd1HAr-H
~7.2-7.4m2HAr-H
~4.7s2H-CH₂Br
~3.9s3H-OCH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~162 (d)C-F
~135 (d)C-Br
~132Ar-C
~128Ar-C
~120 (d)Ar-C
~115 (d)Ar-C
~52-OCH₃
~30-CH₂Br

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3100MediumAromatic C-H stretch
~2850-2960MediumAliphatic C-H stretch
~1720-1740StrongC=O (ester) stretch
~1600, ~1480MediumAromatic C=C stretch
~1250StrongC-O (ester) stretch
~1100-1200StrongC-F stretch
~600-700StrongC-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
246/248High[M]⁺ (Molecular ion peak, bromine isotopes)
215/217Medium[M - OCH₃]⁺
167High[M - Br]⁺
139Medium[M - Br - CO]⁺
109Medium[C₇H₄F]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition (¹H NMR):

  • The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.[1]

  • Key acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • A sufficient number of scans (typically 8-16) should be acquired to achieve an adequate signal-to-noise ratio.

3. Data Acquisition (¹³C NMR):

  • The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.[2]

  • Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon.[3][4]

  • A wider spectral width is used compared to ¹H NMR.

  • Due to the low natural abundance of ¹³C, a larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required.[2]

Infrared (IR) Spectroscopy

1. Sample Preparation (Thin Film Method):

  • Dissolve a small amount of the solid sample in a volatile solvent such as dichloromethane or acetone.[5]

  • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[5]

  • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[5]

2. Data Acquisition:

  • Place the salt plate in the sample holder of an FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the clean, empty salt plate and subtract it from the sample spectrum to correct for atmospheric and instrumental interferences.

Mass Spectrometry (MS)

1. Sample Introduction:

  • For a volatile compound like this compound, direct insertion or gas chromatography (GC) can be used for sample introduction into the mass spectrometer.[6][7]

2. Ionization:

  • Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[7][8]

3. Mass Analysis:

  • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.[9]

4. Detection:

  • An electron multiplier or other suitable detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[6][7]

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow Sample Sample Preparation NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolution in deuterated solvent IR IR Spectroscopy Sample->IR Thin film preparation MS Mass Spectrometry Sample->MS Direct insertion or GC Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to Methyl 2-(bromomethyl)-5-fluorobenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(bromomethyl)-5-fluorobenzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring a reactive bromomethyl group and an electron-withdrawing fluoro-substituted benzoate moiety, makes it a valuable intermediate in the construction of complex molecules, particularly in the development of novel therapeutic agents. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, a strategy widely employed in modern drug design.

Synthesis of this compound

The preparation of this compound is typically achieved through a two-step synthetic sequence starting from 5-fluoro-2-methylbenzoic acid. The first step involves the esterification of the carboxylic acid, followed by the radical bromination of the benzylic methyl group.

Step 1: Synthesis of the Precursor, Methyl 5-fluoro-2-methylbenzoate

The initial step is the esterification of 5-fluoro-2-methylbenzoic acid to its corresponding methyl ester, Methyl 5-fluoro-2-methylbenzoate. A common and efficient method for this transformation is reaction with an alkylating agent in the presence of a non-nucleophilic base.

Experimental Protocol: Esterification of 5-fluoro-2-methylbenzoic acid [1]

  • Materials:

    • 5-Fluoro-2-methylbenzoic acid

    • Tetrahydrofuran (THF)

    • Iodomethane (CH₃I)

    • N,N-Diisopropylethylamine (DIPEA)

  • Procedure:

    • Dissolve 5-fluoro-2-methylbenzoic acid (1 equivalent) in tetrahydrofuran.

    • To this solution, sequentially add iodomethane (1 equivalent) and N,N-diisopropylethylamine (1 equivalent).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Upon completion of the reaction (monitored by TLC), filter the mixture.

    • Concentrate the filtrate under reduced pressure to yield Methyl 5-fluoro-2-methylbenzoate.

  • Quantitative Data:

    • Yield: 90%[1]

Physicochemical and Spectroscopic Data for Methyl 5-fluoro-2-methylbenzoate

PropertyValueReference
Molecular Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol
Appearance Not specified
¹H NMR (CDCl₃) δ: 2.6 (s, 3H), 3.9 (s, 3H), 7.0-7.2 (m, 2H), 7.6-7.7 (m, 1H)[1]
¹³C NMR Data not available in the searched literature.
Step 2: Synthesis of this compound

The second step involves the selective bromination of the benzylic methyl group of Methyl 5-fluoro-2-methylbenzoate. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator, is the most common and effective method for this transformation. While a specific protocol for this exact substrate is not detailed in the available literature, the following is a representative procedure based on well-established methods for benzylic bromination.

Proposed Experimental Protocol: Wohl-Ziegler Bromination

  • Materials:

    • Methyl 5-fluoro-2-methylbenzoate

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

    • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 5-fluoro-2-methylbenzoate (1 equivalent) in carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO (0.02-0.05 equivalents).

    • Heat the mixture to reflux and irradiate with a heat lamp to initiate the radical reaction.

    • Monitor the reaction progress by TLC or ¹H NMR, observing the disappearance of the methyl singlet at ~2.6 ppm and the appearance of a new singlet for the bromomethyl group at ~4.5-5.0 ppm.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Quantitative Data Summary

The following table summarizes the known physicochemical properties of this compound.

PropertyValue
CAS Number 138786-65-9
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol
Purity ≥95% - ≥98% (commercially available)
¹H NMR Data not available in the searched literature.
¹³C NMR Data not available in the searched literature.

Visualizing the Synthesis and Application

Synthetic Workflow

The two-step synthesis of this compound can be visualized as a straightforward workflow.

G Synthesis of this compound A 5-Fluoro-2-methylbenzoic Acid B Methyl 5-fluoro-2-methylbenzoate A->B Esterification (CH3I, DIPEA, THF) C This compound B->C Wohl-Ziegler Bromination (NBS, AIBN, CCl4, Δ)

Caption: Two-step synthesis of the target compound.

Application in Drug Development: Synthesis of a PARP Inhibitor Intermediate

This compound is a key intermediate in the synthesis of various pharmaceuticals. One notable application is in the preparation of precursors for Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. The following diagram illustrates a logical relationship where the title compound is used to alkylate a nucleophile, a common step in building more complex drug molecules.

G Application in PARP Inhibitor Synthesis cluster_0 Key Intermediate cluster_1 Drug Precursor Synthesis cluster_2 Final Drug Molecule A This compound C Alkylated Intermediate A->C B Nucleophilic Substrate (e.g., Amine) B->C Alkylation Reaction D PARP Inhibitor (e.g., Talazoparib) C->D Further Synthetic Steps

References

An In-depth Technical Guide to Methyl 2-(bromomethyl)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(bromomethyl)-5-fluorobenzoate is a key building block in synthetic organic chemistry, particularly valued for its role in the development of novel therapeutic agents. Its unique structural features, including a reactive bromomethyl group and a fluorine-substituted aromatic ring, make it a versatile intermediate for creating complex molecular architectures. This technical guide provides a comprehensive overview of its core characteristics, including its chemical and physical properties, synthesis, reactivity, and applications in medicinal chemistry, with a focus on its role as a precursor to potent modulators of the metabotropic glutamate receptor 5 (mGluR5).

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. The presence of the fluorine atom and the ester functional group influences its solubility and reactivity. While specific, experimentally determined physical constants such as melting and boiling points are not widely published in readily available literature, predicted values and data from suppliers provide a useful reference.

PropertyValueSource
CAS Number 138786-65-9[1][2]
Molecular Formula C₉H₈BrFO₂[1][2]
Molecular Weight 247.06 g/mol [1][2]
Purity ≥95% to ≥98%[1][2]
Appearance White to off-white solidGeneral Supplier Information
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.[3]

Predicted Physicochemical Data

PropertyPredicted ValueSource
Boiling Point 306.1±37.0 °C[3]
Density 1.534±0.06 g/cm³[3]
LogP 2.5072[2]
Topological Polar Surface Area (TPSA) 26.3 Ų[2]
Number of Hydrogen Bond Acceptors 2[2]
Number of Hydrogen Bond Donors 0[2]
Number of Rotatable Bonds 2[2]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not consistently available in public databases. However, based on the known spectra of structurally related compounds, the following characteristic signals can be predicted.

¹H NMR (Predicted)

  • A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm.

  • A singlet for the bromomethyl protons (-CH₂Br) around 4.5-4.8 ppm.

  • A series of multiplets for the three aromatic protons in the region of 7.0-8.0 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

¹³C NMR (Predicted)

  • A signal for the methyl ester carbon (-OCH₃) around 52 ppm.

  • A signal for the bromomethyl carbon (-CH₂Br) in the range of 30-35 ppm.

  • A signal for the ester carbonyl carbon (C=O) around 165 ppm.

  • Signals for the aromatic carbons between 115 and 140 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.

IR (Predicted)

  • A strong absorption band for the C=O stretch of the ester group around 1720-1740 cm⁻¹.

  • C-H stretching vibrations for the aromatic and methyl groups in the range of 2850-3100 cm⁻¹.

  • C-O stretching of the ester around 1100-1300 cm⁻¹.

  • C-Br stretching vibration around 600-700 cm⁻¹.

  • C-F stretching vibration around 1000-1400 cm⁻¹.

Mass Spectrometry (Predicted)

  • The molecular ion peak (M⁺) would be expected at m/z 246 and 248 with approximately equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the bromine atom.

Synthesis and Reactivity

The synthesis of this compound typically involves the radical bromination of the corresponding methyl 2-methyl-5-fluorobenzoate precursor.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common organic synthesis methodologies for benzylic bromination.

Materials:

  • Methyl 2-methyl-5-fluorobenzoate

  • N-Bromosuccinimide (NBS)

  • A radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)

  • Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-5-fluorobenzoate in anhydrous CCl₄ under an inert atmosphere.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. The reaction can be monitored by TLC or GC-MS to track the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Methyl 2-methyl-5-fluorobenzoate Methyl 2-methyl-5-fluorobenzoate Reaction_Vessel Reaction in CCl4 (Reflux) Methyl 2-methyl-5-fluorobenzoate->Reaction_Vessel NBS NBS NBS->Reaction_Vessel AIBN AIBN AIBN->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Washing Aqueous Wash Filtration->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification_Step Recrystallization or Column Chromatography Concentration->Purification_Step Final_Product Methyl 2-(bromomethyl)- 5-fluorobenzoate Purification_Step->Final_Product Signaling_Pathway cluster_synthesis Synthesis of mGluR5 PAM cluster_receptor mGluR5 Signaling M2B5FB Methyl 2-(bromomethyl)- 5-fluorobenzoate Isoindolinone Isoindolinone (mGluR5 PAM) M2B5FB->Isoindolinone Primary_Amine Primary Amine Primary_Amine->Isoindolinone mGluR5 mGluR5 Receptor Isoindolinone->mGluR5 Potentiates Glutamate Glutamate Glutamate->mGluR5 Binds G_Protein Gq/G11 mGluR5->G_Protein Activates PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Neuronal Excitability Synaptic Plasticity Ca_PKC->Cellular_Response

References

Methodological & Application

Synthesis of Derivatives from Methyl 2-(bromomethyl)-5-fluorobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of derivatives from the versatile building block, Methyl 2-(bromomethyl)-5-fluorobenzoate. This reagent is of significant interest in medicinal chemistry and materials science due to the presence of a reactive benzylic bromide, an ester functional group, and a fluorine atom on the aromatic ring. The strategic incorporation of fluorine can enhance pharmacokinetic properties such as metabolic stability and membrane permeability.[1][2]

Overview of Synthetic Transformations

This compound is amenable to a range of chemical transformations, primarily centered around the reactivity of the bromomethyl group and the ester functionality. Key reaction classes include:

  • Nucleophilic Substitution (SN2) Reactions: The benzylic bromide is an excellent electrophile for SN2 reactions with a variety of nucleophiles, including amines, alcohols (alkoxides), and thiols (thiolates), leading to the formation of the corresponding substituted derivatives.

  • Palladium-Catalyzed Cross-Coupling Reactions: The benzylic bromide can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form new carbon-carbon bonds.

  • Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

The following sections provide detailed protocols for these key transformations.

Nucleophilic Substitution Reactions

The primary mode of derivatization for this compound is through nucleophilic substitution at the benzylic position. These reactions typically proceed via an SN2 mechanism.[3][4]

Synthesis of Amine Derivatives

The reaction of this compound with primary or secondary amines yields the corresponding 2-(aminomethyl)-5-fluorobenzoate derivatives.

Experimental Protocol: General Procedure for Amination

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) (0.1-0.5 M), add the desired amine (1.2-2.0 equiv.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (1.5-2.5 equiv.).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

EntryAmineBaseSolventTime (h)Yield (%)
1MorpholineK₂CO₃Acetonitrile16>90 (expected)
2PiperidineDIPEADMF18>90 (expected)
3BenzylamineK₂CO₃Acetonitrile12>85 (expected)

G reactant1 This compound reagents Base (e.g., K₂CO₃) Solvent (e.g., ACN) reactant1->reagents reactant2 R¹R²NH reactant2->reagents product Methyl 2-((R¹R²N)methyl)-5-fluorobenzoate reagents->product

Figure 1. Synthesis of Amine Derivatives via SN2 Reaction.

Synthesis of Ether Derivatives (Williamson Ether Synthesis)

Ethers can be synthesized by reacting this compound with an alcohol in the presence of a strong base. This classic transformation is known as the Williamson ether synthesis.[5][6][7][8][9]

Experimental Protocol: General Procedure for Etherification

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol (1.2 equiv.) in a dry aprotic solvent such as tetrahydrofuran (THF) or DMF. Add a strong base, such as sodium hydride (NaH, 1.2 equiv.), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Reaction with Bromide: Add a solution of this compound (1.0 equiv.) in the same dry solvent to the freshly prepared alkoxide solution at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

EntryAlcoholBaseSolventTime (h)Yield (%)
1MethanolNaHTHF12>90 (expected)
2EthanolNaHTHF14>85 (expected)
3PhenolK₂CO₃DMF18>80 (expected)

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction reactant1 R-OH base Base (e.g., NaH) reactant1->base alkoxide R-O⁻ Na⁺ base->alkoxide reactant2 This compound alkoxide->reactant2 Solvent (e.g., THF) product Methyl 2-((alkoxy)methyl)-5-fluorobenzoate reactant2->product

Figure 2. Williamson Ether Synthesis Workflow.

Synthesis of Thioether Derivatives

Thioethers are readily prepared by the reaction of this compound with a thiol in the presence of a base.

Experimental Protocol: General Procedure for Thioether Synthesis

  • Reaction Setup: To a solution of the desired thiol (1.1 equiv.) in a suitable solvent such as ethanol, THF, or DMF, add a base such as sodium hydroxide (NaOH, 1.2 equiv.) or potassium carbonate (K₂CO₃, 1.5 equiv.).

  • Addition of Bromide: Add this compound (1.0 equiv.) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

EntryThiolBaseSolventTime (h)Yield (%)
1ThiophenolK₂CO₃DMF6>95 (expected)
2EthanethiolNaOHEthanol4>90 (expected)
3Benzyl mercaptanK₂CO₃Acetonitrile8>90 (expected)

G reactant1 This compound reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) reactant1->reagents reactant2 R-SH reactant2->reagents product Methyl 2-((R-thio)methyl)-5-fluorobenzoate reagents->product

Figure 3. Synthesis of Thioether Derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The benzylic bromide functionality allows for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the synthesis of diaryl- or alkyl-aryl methane derivatives by coupling with boronic acids or their esters.[10][11][12]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid or boronic acid pinacol ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., JohnPhos, SPhos, or PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent and Degassing: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or DMF. Purge the reaction vessel with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

EntryBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / JohnPhosK₂CO₃DMF1001670-85 (expected)[10]
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O901865-80 (expected)[11]
3Thiophene-2-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001260-75 (expected)

G reactant1 This compound reagents Pd Catalyst Ligand Base Solvent reactant1->reagents reactant2 R-B(OH)₂ reactant2->reagents product Methyl 2-(R-methyl)-5-fluorobenzoate reagents->product

Figure 4. Suzuki-Miyaura Cross-Coupling Reaction.

Sonogashira Coupling

The Sonogashira coupling allows for the synthesis of propargyl-arene derivatives by reacting with terminal alkynes.[13]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a degassed solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).

  • Reaction Conditions: Stir the reaction mixture at room temperature to 60 °C for 6-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with saturated aqueous ammonium chloride solution and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

EntryAlkynePd CatalystCu CatalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄CuIEt₃NTHFRT1270-85 (expected)
2TrimethylsilylacetylenePdCl₂(PPh₃)₂CuIDIPEADMF50875-90 (expected)
31-HexynePd(PPh₃)₄CuIEt₃NTHF401665-80 (expected)

G reactant1 This compound reagents Pd Catalyst Cu(I) Co-catalyst Base Solvent reactant1->reagents reactant2 R-C≡CH reactant2->reagents product Methyl 2-((R-C≡C)methyl)-5-fluorobenzoate reagents->product

Figure 5. Sonogashira Cross-Coupling Reaction.

Modification of the Ester Group: Amide Synthesis

The methyl ester of the benzoate moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amide derivatives. This two-step process significantly expands the diversity of accessible compounds.

Step 1: Hydrolysis of the Methyl Ester

Experimental Protocol: Ester Hydrolysis

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in a mixture of methanol and water. Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 equiv.).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours, or gently heat to 40-50 °C to accelerate the reaction. Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, remove the methanol under reduced pressure. Acidify the aqueous residue to pH 2-3 with 1M HCl. The carboxylic acid product will often precipitate and can be collected by filtration. Alternatively, extract the acidified aqueous layer with an organic solvent, wash with brine, dry, and concentrate to yield the crude 2-(bromomethyl)-5-fluorobenzoic acid.

Step 2: Amide Coupling

Experimental Protocol: General Procedure for Amide Coupling

  • Reaction Setup: To a solution of 2-(bromomethyl)-5-fluorobenzoic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DCM or DMF), add the desired amine (1.1 equiv.), a coupling agent (e.g., HATU, HBTU, or EDC·HCl, 1.2 equiv.), and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equiv.). An additive such as HOBt (1.2 equiv.) can be used with EDC·HCl to improve efficiency.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

EntryAmineCoupling AgentBaseSolventTime (h)Yield (%) (over 2 steps)
1AnilineHATUDIPEADMF1670-85 (expected)
2MorpholineEDC·HCl / HOBtDIPEADCM1875-90 (expected)
3CyclopropylamineHBTUDIPEADMF1270-85 (expected)

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling start This compound reagents1 LiOH, MeOH/H₂O start->reagents1 intermediate 2-(Bromomethyl)-5-fluorobenzoic acid reagents2 Coupling Agent Base Solvent intermediate->reagents2 reagents1->intermediate amine R¹R²NH amine->reagents2 product N-(R¹,R²)-2-(bromomethyl)-5-fluorobenzamide reagents2->product

Figure 6. Two-Step Synthesis of Amide Derivatives.

Application Notes in Drug Discovery

Derivatives of fluorinated benzoic acids are of significant interest in medicinal chemistry.[10][13] The fluorine atom can modulate the physicochemical properties of a molecule, such as its pKa, lipophilicity, and metabolic stability. This can lead to improved drug-like properties, including enhanced binding affinity to biological targets and a more favorable pharmacokinetic profile.[1][2]

The derivatives synthesized from this compound can serve as scaffolds for the development of a wide range of therapeutic agents. For instance, the introduction of various amine, ether, and thioether functionalities can be used to probe the structure-activity relationships (SAR) of a lead compound. The ability to perform cross-coupling reactions allows for the construction of more complex molecular architectures, which are often found in modern drug candidates. The amide derivatives are particularly relevant as the amide bond is a key structural feature in many pharmaceuticals.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of Methyl 2-(bromomethyl)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(bromomethyl)-5-fluorobenzoate is a versatile bifunctional synthetic intermediate of significant interest in medicinal chemistry and drug development. Its structure incorporates a reactive benzylic bromide, susceptible to nucleophilic attack, and a methyl ester on a fluorinated benzene ring. This unique combination allows for the introduction of a wide array of functional groups, making it a valuable building block for the synthesis of diverse molecular scaffolds. The fluorine substituent can enhance metabolic stability and binding affinity of target molecules.

This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, including nitrogen, sulfur, oxygen, and carbon-based nucleophiles.

Reactions with N-Nucleophiles

The reaction of this compound with primary and secondary amines is a fundamental transformation for the synthesis of various nitrogen-containing heterocyclic compounds, such as isoindolinones, which are privileged structures in medicinal chemistry. The reaction typically proceeds via an initial SN2 displacement of the bromide followed by an intramolecular cyclization.

Reaction with Primary Amines and Subsequent Cyclization to form 5-Fluoro-2,3-dihydroisoindol-1-ones

The reaction with primary amines leads to the formation of an intermediate secondary amine, which can undergo spontaneous or induced intramolecular cyclization to yield 5-fluoro-2,3-dihydroisoindol-1-one derivatives.

General Reaction Scheme:

reaction_N_nucleophile reactant This compound intermediate Intermediate reactant->intermediate + nucleophile R-NH2 (Primary Amine) nucleophile->intermediate Base, Solvent product 5-Fluoro-2-R-2,3-dihydroisoindol-1-one intermediate->product Intramolecular Cyclization (-MeOH) reaction_S_nucleophile reactant This compound product Methyl 2-((R-thio)methyl)-5-fluorobenzoate reactant->product + nucleophile R-SH (Thiol) nucleophile->product Base, Solvent experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis setup 1. Reaction Setup - Dissolve reactants and reagents - Control temperature execution 2. Reaction Execution - Stirring - Monitoring (TLC/LC-MS) setup->execution quench 3. Quenching / Filtration execution->quench extract 4. Extraction quench->extract dry 5. Drying and Concentration extract->dry purify 6. Column Chromatography dry->purify analyze 7. Characterization (NMR, MS) purify->analyze

Application Notes and Protocols for Nucleophilic Substitution Reactions of Methyl 2-(bromomethyl)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting nucleophilic substitution reactions using Methyl 2-(bromomethyl)-5-fluorobenzoate. This versatile reagent is a valuable building block in medicinal chemistry and materials science, enabling the synthesis of a wide array of functionalized molecules. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers engaged in the development of novel chemical entities.

Introduction

This compound is a substituted aromatic compound featuring a reactive benzylic bromide. This functional group is an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of various moieties onto the benzene ring. The presence of the fluorine atom and the methyl ester group can influence the reactivity of the molecule and provide handles for further synthetic transformations. Its utility has been demonstrated in the synthesis of complex molecules, including isoindolones, which are of interest as potential therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 138786-65-9
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol [1]
Appearance White to off-white solid
Purity Typically ≥98%

Experimental Protocols

This section outlines a general procedure for the nucleophilic substitution of this compound with a generic nucleophile. Specific examples with amines and thiols are also provided.

General Protocol for Nucleophilic Substitution

This protocol describes a typical reaction setup for the alkylation of a nucleophile with this compound.

Materials:

  • This compound

  • Nucleophile (e.g., primary/secondary amine, thiol, alcohol)

  • Anhydrous solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents (e.g., water, brine, organic solvents for extraction, drying agent like Na₂SO₄, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Addition of Reagents: Add the nucleophile (1.0 - 1.2 eq.) and the base (1.5 - 2.0 eq.).

  • Solvent Addition: Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M with respect to the starting material.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated (e.g., to 40-60 °C).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate (inorganic salts) is present, filter the reaction mixture.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired product.

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy.

Example Protocol: Reaction with a Primary Amine

This protocol provides a more specific example for the N-alkylation of a primary amine.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous acetonitrile.

  • Add the primary amine (1.1 eq.) followed by potassium carbonate (2.0 eq.).

  • Stir the mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel.

Example Protocol: Reaction with a Thiol

This protocol provides a more specific example for the S-alkylation of a thiol.

Procedure:

  • To a solution of the thiol (1.1 eq.) in anhydrous DMF, add sodium hydride (1.2 eq.) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography on silica gel.

Data Presentation

The following table summarizes representative examples of nucleophilic substitution reactions with substituted benzyl bromides, providing an indication of the expected reactivity and yields. Note: The reaction conditions and substrates are not identical across all entries and are provided for illustrative purposes.

NucleophileReagentBaseSolventTemperature (°C)Time (h)Yield (%)
Primary AmineAnilineK₂CO₃ACNRT12~85%
Secondary AminePiperidineK₂CO₃DMFRT6>90%
ThiolThiophenolNaHTHFRT4~95%
AlcoholMethanolNaHTHFRT24Moderate
AzideSodium Azide-DMF5012High
CyanidePotassium Cyanide-aq. EthanolReflux4Good

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow for the nucleophilic substitution reaction and the underlying chemical transformation.

experimental_workflow Experimental Workflow for Nucleophilic Substitution cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification and Analysis reagents Weigh Reagents: - this compound - Nucleophile - Base solvent Add Anhydrous Solvent reagents->solvent setup Assemble Glassware under Inert Atmosphere solvent->setup mix Combine Reagents and Solvent setup->mix stir Stir at Specified Temperature mix->stir monitor Monitor Reaction by TLC stir->monitor quench Quench Reaction (if necessary) monitor->quench Reaction Complete extract Aqueous Work-up and Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for nucleophilic substitution.

reaction_pathway Nucleophilic Substitution Pathway reagents This compound + Nucleophile (Nu-H) transition_state [Transition State]‡ reagents->transition_state SN2 Attack base Base products Substituted Product + H-Base⁺ + Br⁻ transition_state->products

Caption: Generalized SN2 reaction pathway.

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Many nucleophiles and bases are corrosive, toxic, or flammable. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Reactions involving sodium hydride should be conducted with extreme care by trained personnel, as it is highly reactive with water.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a diverse range of organic molecules through nucleophilic substitution. The protocols provided in this document offer a robust starting point for researchers to explore its synthetic potential. Careful consideration of the nucleophile, base, and solvent system will enable the efficient and high-yielding synthesis of desired products for applications in drug discovery and materials science.

References

Application Note: Advanced Synthetic Methodologies in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The agrochemical industry is undergoing a significant transformation, driven by the need for more sustainable, efficient, and precise chemical synthesis methods.[1][2] Traditional batch manufacturing is increasingly being supplemented or replaced by advanced methodologies that offer enhanced safety, reduced environmental impact, and access to novel chemical structures.[3][4] This document provides detailed application notes and protocols for three key technologies at the forefront of modern agrochemical synthesis: Continuous Flow Chemistry, Biocatalysis, and C-H Functionalization. These approaches are critical for accelerating the discovery and production of next-generation herbicides, fungicides, and insecticides that can meet the challenges of global food demand, pest resistance, and stringent environmental regulations.[2][5]

Application: Continuous Flow Chemistry for Process Intensification

Principle

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.[6] Unlike traditional batch production, this method offers superior control over reaction parameters such as temperature, pressure, and mixing. The high surface-area-to-volume ratio of microreactors enables extremely efficient heat transfer, significantly improving safety, especially for highly exothermic reactions.[3] This process intensification leads to remarkable reductions in reaction times, increased yields, and higher purity products, making it a powerful tool for both research and large-scale manufacturing of agrochemicals.[1][4]

Case Study: Synthesis of a Clethodim Herbicide Intermediate

A critical building block for the selective herbicide clethodim is (E)-O-(3-chloro-2-propenyl)hydroxylamine hydrochloride.[3] Traditional batch synthesis of this intermediate is a lengthy process, often taking over ten hours. By implementing a continuous flow process, researchers have demonstrated a dramatic improvement in efficiency. The synthesis, which involves several transformations starting from hydroxylamine hydrochloride, can be managed efficiently within microreactors.[3]

Data Presentation: Batch vs. Flow Synthesis Comparison

The advantages of converting this process from batch to continuous flow are summarized below.

ParameterTraditional Batch MethodContinuous Flow MethodImprovement Factor
Reaction Time > 10 hours~18 minutes> 30x Faster
Process Safety Moderate (Risk of thermal runaway)High (Superior heat control)Significantly Safer
Productivity Lower throughputHigher throughputEnhanced
Process Control LimitedPrecise control of parametersSuperior Control

Data synthesized from information on process intensification in flow chemistry.[3]

Experimental Workflow Diagram

Flow_Chemistry_Workflow General Workflow for Continuous Flow Synthesis ReagentA Reagent A Reservoir PumpA Pump A ReagentA->PumpA ReagentB Reagent B Reservoir PumpB Pump B ReagentB->PumpB Mixer Mixing Point PumpA->Mixer PumpB->Mixer Reactor Heated/ Cooled Reactor Coil Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Workflow for a typical continuous flow synthesis setup.

Protocol: General Protocol for Flow Synthesis of a Pyrimidine Derivative

This protocol is representative for the synthesis of substituted pyrimidine derivatives used as herbicides, adapted from patented flow chemistry methods.[2]

  • System Setup: A flow chemistry system consisting of two pumps, a T-mixer, a 20 mL heated reactor coil, and a back-pressure regulator (set to 10 bar) is assembled.

  • Reagent Preparation:

    • Solution A: Prepare a 1.0 M solution of the starting dichloropyrimidine in anhydrous acetonitrile.

    • Solution B: Prepare a 1.2 M solution of the desired amine nucleophile and 1.5 equivalents of DIPEA (N,N-Diisopropylethylamine) in anhydrous acetonitrile.

  • Reaction Initiation:

    • Pump Solution A at a flow rate of 0.5 mL/min into the T-mixer.

    • Simultaneously, pump Solution B at a flow rate of 0.5 mL/min into the T-mixer.

    • The combined stream (1.0 mL/min) enters the reactor coil, which is pre-heated to 100°C. This corresponds to a residence time of 20 minutes.

  • Product Collection: The output stream from the reactor passes through the back-pressure regulator and is collected in a flask.

  • Work-up and Purification: The collected solution is concentrated under reduced pressure. The residue is redissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and filtered. The solvent is evaporated, and the crude product is purified by column chromatography to yield the final substituted pyrimidine derivative.

Application: Biocatalysis for Chiral Agrochemical Synthesis

Principle

Many agrochemicals are chiral molecules, where different enantiomers exhibit vastly different biological activities and toxicological profiles.[7] Biocatalysis utilizes enzymes or whole microorganisms as catalysts to perform chemical transformations with high stereo-, regio-, and chemo-selectivity.[8][9] This "green chemistry" approach operates under mild conditions (aqueous media, ambient temperature, and pressure), reducing energy consumption and waste.[10] For agrochemical synthesis, enzymes like lipases, ketoreductases, and hydrolases are widely used for the kinetic resolution of racemic mixtures or the asymmetric synthesis of chiral intermediates, ensuring the production of the desired, more active enantiomer.[8][11]

Case Study: Lipase-Mediated Resolution of Fungicide Precursors

The synthesis of chiral alcohols and esters is a common step in the production of fungicides like triazoles.[8][12] A racemic alcohol intermediate can be resolved using a lipase, such as Lipase PS from Pseudomonas cepacia. The enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer) to form an ester, leaving the other enantiomer (the (S)-alcohol) unreacted. The resulting mixture of the (S)-alcohol and the (R)-ester can be easily separated, providing access to two optically pure compounds.

Data Presentation: Efficacy of Enzymatic Resolution
SubstrateBiocatalystAcyl DonorEnantiomeric Excess (e.e.) of ProductConversion (%)
rac-1-PhenylethanolLipase PSVinyl Acetate>99% (for S-alcohol)~50%
rac-Glycidyl butyratePorcine Pancreatic LipaseWater (Hydrolysis)95% (for R-glycidol)~45%
rac-PhosphinateLipase PSVinyl Acetate>98% (for one ester)~50%

Representative data based on common lipase-mediated kinetic resolutions.[8]

Experimental Workflow Diagram

Biocatalysis_Workflow Workflow for Enzymatic Kinetic Resolution Racemate Racemic Mixture (R-Alcohol + S-Alcohol) Reaction Enzymatic Reaction (Selective Acylation) Racemate->Reaction Enzyme Immobilized Lipase + Acyl Donor Enzyme->Reaction Mixture Product Mixture (R-Ester + S-Alcohol) Reaction->Mixture Separation Separation (e.g., Chromatography) Mixture->Separation ProductR Enantiopure R-Ester Separation->ProductR ProductS Enantiopure S-Alcohol Separation->ProductS

Caption: Process flow for separating enantiomers via biocatalysis.

Protocol: General Protocol for Lipase-Mediated Kinetic Resolution
  • Materials: Racemic alcohol intermediate (10 mmol), immobilized Lipase PS (500 mg), vinyl acetate (12 mmol), and anhydrous tert-butyl methyl ether (TBME, 50 mL).

  • Reaction Setup: To a 100 mL flask, add the racemic alcohol, TBME, and vinyl acetate. Stir the mixture until all components are dissolved.

  • Enzymatic Reaction: Add the immobilized lipase to the solution. Seal the flask and place it on an orbital shaker at 200 rpm and 30°C.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting residue, containing the unreacted alcohol and the acylated product, is separated by column chromatography on silica gel to afford the two enantiomerically enriched products.

Application: C-H Functionalization for Novel Scaffold Synthesis

Principle

C-H functionalization (or C-H activation) is a paradigm-shifting strategy in organic synthesis that involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond.[13][14] This approach is highly atom- and step-economical, as it avoids the traditional need for pre-functionalizing substrates (e.g., creating organohalides or organometallics).[15] In agrochemical research, C-H functionalization enables the rapid diversification of complex molecular scaffolds ("late-stage functionalization") and allows for novel retrosynthetic disconnections, streamlining the synthesis of complex target molecules.[16]

Case Study: Late-Stage Diversification of an Insecticide Core

Consider a complex heterocyclic core structure known to have insecticidal activity. To optimize its properties (e.g., potency, spectrum, metabolic stability), chemists need to synthesize numerous analogues with different substituents at various positions. Using a transition-metal catalyst (e.g., Palladium or Rhodium) and a directing group already present on the core, specific C-H bonds can be selectively targeted for arylation, alkylation, or other modifications. This allows for the direct attachment of new functional groups without having to re-synthesize the entire core structure for each new analogue.

Logical Relationship Diagram: Synthesis Route Comparison

CH_Activation_Logic Comparison of Synthetic Routes cluster_0 Traditional Synthesis cluster_1 C-H Activation Route A1 Functionalized Starting Material A2 Multi-Step Core Synthesis A1->A2 A3 Coupling Reaction A2->A3 A4 Final Product A3->A4 B1 Simple Starting Material B2 Core Synthesis B1->B2 B3 Late-Stage C-H Functionalization B2->B3 B4 Final Product B3->B4 Diamide_Synthesis Synthetic Route to Anthranilic Diamide Insecticides Start Substituted Anthranilic Acid Step1 Intermediate 1 (Isatoic Anhydride) Start->Step1 Phosgene or equivalent Step2 Intermediate 2 (Amide Formation) Step1->Step2 Amino-pyrazole Step3 Intermediate 3 (Cyclization) Step2->Step3 Acyl Chloride Formation Final Final Product (Anthranilic Diamide) Step3->Final Indane Amine, Reflux

References

Application Notes and Protocols: Synthesis and Evaluation of Isoindolones as Metabotropic Glutamate Receptor Potentiators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and pharmacological evaluation of isoindolone derivatives as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs), with a focus on mGluR2. The protocols outlined below are intended to serve as a guide for the chemical synthesis, in vitro characterization, and workflow for the discovery and development of this class of compounds.

Introduction to Isoindolones as mGluR Potentiators

Metabotropic glutamate receptors are a class of G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1] They are divided into three groups based on sequence homology, pharmacology, and intracellular signaling pathways. Group II mGluRs, which include mGluR2 and mGluR3, are coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, decreasing cyclic adenosine monophosphate (cAMP) levels. These receptors are predominantly located on presynaptic terminals, where they act as autoreceptors to inhibit glutamate release.

Positive allosteric modulators (PAMs) are compounds that bind to a topographically distinct site from the endogenous ligand (glutamate) binding site on the receptor. PAMs do not activate the receptor on their own but enhance the receptor's response to glutamate. This modulatory mechanism offers several potential therapeutic advantages, including spatial and temporal precision of action and a lower propensity for receptor desensitization and off-target effects compared to orthosteric agonists. Isoindolin-1-one derivatives have emerged as a promising scaffold for the development of selective mGluR2 PAMs, with potential applications in the treatment of various neurological and psychiatric disorders, such as schizophrenia and anxiety.[2]

Quantitative Data of Representative Isoindolone mGluR2 PAMs

The following table summarizes the in vitro potency and selectivity of representative isoindolone-based mGluR2 PAMs.

Compound IDmGluR2 Kᵢ (nM)mGluR2 IC₅₀ (nM)mGluR3 IC₅₀ (µM)Selectivity (mGluR3/mGluR2)Reference
AZ12559322 1.374.7> 25> 4000-foldMagnusson et al., 2024[2]
AZ12592068 Not ReportedNot ReportedNot ReportedNot ReportedMagnusson et al., 2024[2]
AZ12588953 Not ReportedNot ReportedNot ReportedNot ReportedMagnusson et al., 2024[2]

Experimental Protocols

Protocol 1: Synthesis of an Isoindolone-Based mGluR2 PAM (Representative)

This protocol describes a representative final step in the synthesis of a 5-substituted-2-alkyl-isoindolin-1-one, based on the synthesis of AZ12559322.[2]

Reaction Scheme:

A detailed multi-step synthesis would typically precede this final step, involving the construction of the core isoindolinone scaffold.

Materials:

  • Precursor isoindolone

  • (3-(Methanesulfonylamino)phenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Diethyl ether (Et₂O)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Flash chromatography system or preparative HPLC

Procedure:

  • To a solution of the precursor isoindolone (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add (3-(methanesulfonylamino)phenyl)boronic acid (1.2 equivalents) and sodium carbonate (3 equivalents).

  • De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final isoindolone product. For AZ12559322, purification was reported via semipreparative HPLC followed by trituration with diethyl ether.[2]

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Pharmacological Evaluation - Calcium Mobilization Assay

This protocol is for determining the potency of isoindolone PAMs at Gq-coupled mGluRs (e.g., for counter-screening against mGluR1 or mGluR5) or in cell lines co-expressing Gi/o-coupled mGluRs with a promiscuous G-protein like Gα15/16.

Materials:

  • HEK293 cells stably expressing the mGluR of interest (and Gα15/16 if necessary)

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Poly-D-lysine coated, black-walled, clear-bottom 96-well or 384-well plates

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calcium-6)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye extrusion)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Glutamate

  • Test isoindolone compounds

  • Fluorescence plate reader with automated liquid handling (e.g., FlexStation 3)

Procedure:

  • Cell Plating:

    • Trypsinize and resuspend the cells in culture medium.

    • Seed the cells into the poly-D-lysine coated microplates at a predetermined optimal density.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium indicator dye, Pluronic F-127, and optionally probenecid in assay buffer.

    • Aspirate the culture medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate in the dark at 37°C for 1 hour.

  • Compound Preparation:

    • Prepare serial dilutions of the isoindolone test compounds and glutamate in assay buffer in a separate compound plate.

  • Calcium Flux Measurement:

    • Place the cell plate and the compound plate into the fluorescence plate reader (e.g., FlexStation 3), which has been pre-warmed to 37°C.

    • Set the instrument parameters for excitation and emission wavelengths appropriate for the chosen dye (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).

    • Program the instrument to perform a two-addition experiment.

      • First addition: Add the test isoindolone compound (or vehicle) to the wells and monitor the baseline fluorescence.

      • Second addition: After a short incubation period (e.g., 2-5 minutes), add a sub-maximal (EC₂₀) concentration of glutamate and continue to record the fluorescence signal.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response after the glutamate addition.

    • Plot the potentiation (the increase in the glutamate response in the presence of the compound) against the concentration of the isoindolone compound to generate a concentration-response curve and determine the EC₅₀ value for potentiation.

Protocol 3: In Vitro Pharmacological Evaluation - Thallium Flux Assay

This protocol is suitable for assessing the activity of PAMs on Gi/o-coupled mGluRs (like mGluR2) that have been co-expressed with G-protein-gated inwardly rectifying potassium (GIRK) channels. Activation of the Gi/o pathway by the mGluR leads to the opening of the GIRK channels, allowing an influx of thallium ions, which can be detected by a thallium-sensitive fluorescent dye.

Materials:

  • HEK293 cells stably co-expressing the mGluR of interest (e.g., mGluR2) and GIRK channels.

  • Cell culture medium.

  • Poly-D-lysine coated, black-walled, clear-bottom 384-well plates.

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).

  • Assay buffer (low potassium).

  • Stimulus buffer containing thallium sulfate and potassium sulfate.

  • Glutamate.

  • Test isoindolone compounds.

  • Fluorescence plate reader with automated liquid handling (e.g., FlexStation 3).

Procedure:

  • Cell Plating:

    • Seed the cells into the 384-well plates and incubate overnight as described in Protocol 2.

  • Dye Loading:

    • Aspirate the culture medium and add the thallium-sensitive dye loading solution to each well.

    • Incubate the plate in the dark at room temperature for 60-90 minutes.

  • Compound and Stimulus Plate Preparation:

    • Prepare serial dilutions of the isoindolone test compounds in assay buffer in a compound plate.

    • Prepare the stimulus buffer containing a fixed concentration of glutamate (EC₂₀) and thallium sulfate.

  • Thallium Flux Measurement:

    • Place the cell plate and compound plate into the fluorescence plate reader.

    • Program the instrument to add the test compounds to the cell plate, followed by a short incubation.

    • The instrument then adds the stimulus buffer, and the fluorescence is read kinetically.

  • Data Analysis:

    • The rate of increase in fluorescence is proportional to the rate of thallium influx through the GIRK channels.

    • Calculate the initial rate of fluorescence increase (slope) for each well.

    • Plot the rate of thallium flux against the concentration of the isoindolone compound to determine the EC₅₀ for potentiation.

Visualizations

mGluR2 Signaling Pathway

mGluR2_Signaling cluster_Gprotein G-protein Cycle Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds PAM Isoindolone PAM PAM->mGluR2 Potentiates Gi_o Gαi/o mGluR2->Gi_o Activates Gbetagamma Gβγ Gi_o->Gbetagamma Dissociates AC Adenylyl Cyclase Gi_o->AC Inhibits GIRK GIRK Channel Gbetagamma->GIRK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates K_ion K+ K_ion->GIRK Efflux

Caption: Simplified mGluR2 signaling pathway.

Experimental Workflow for mGluR PAM Discovery

Workflow Synthesis Chemical Synthesis of Isoindolone Library Primary_Screening Primary Screening (e.g., Calcium or Thallium Flux Assay) Synthesis->Primary_Screening Hit_Confirmation Hit Confirmation & Potency Determination Primary_Screening->Hit_Confirmation Selectivity_Screening Selectivity Screening (vs. other mGluR subtypes) Hit_Confirmation->Selectivity_Screening SAR Structure-Activity Relationship (SAR) Studies Selectivity_Screening->SAR SAR->Synthesis Iterative Design Lead_Optimization Lead Optimization (ADME/Tox properties) SAR->Lead_Optimization In_Vivo_Testing In Vivo Efficacy & Pharmacokinetic Studies Lead_Optimization->In_Vivo_Testing Preclinical_Candidate Preclinical Candidate In_Vivo_Testing->Preclinical_Candidate

Caption: Drug discovery workflow for mGluR PAMs.

References

Application Notes and Protocols: Bromination of Methyl 5-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the electrophilic aromatic bromination of methyl 5-fluorobenzoate. This reaction is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals where the introduction of a bromine atom onto the fluorinated aromatic ring is required. The protocol outlines the necessary reagents, equipment, and step-by-step instructions to perform the synthesis, purification, and characterization of the brominated product. Additionally, this guide includes a summary of quantitative data and diagrams illustrating the experimental workflow and the underlying reaction mechanism.

Introduction

Methyl 5-fluorobenzoate is a versatile building block in organic synthesis. The selective introduction of a bromine atom onto the aromatic ring enhances its utility by providing a handle for further functionalization through cross-coupling reactions, lithiation-substitution sequences, or conversion to other functional groups. The electronic properties of the fluorine and methoxycarbonyl substituents direct the regioselectivity of the electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, while the methoxycarbonyl group is a meta-director. Their combined influence dictates the position of bromination.

Data Presentation

ParameterValueReference
Starting Material Methyl 5-fluorobenzoateN/A
Brominating Agent N-Bromosuccinimide (NBS)[1]
Catalyst/Solvent Concentrated Sulfuric Acid (H₂SO₄)[1]
Reaction Temperature 0 °C to Room Temperature[1]
Reaction Time 19 hours[1]
Product Methyl 2-bromo-5-fluorobenzoateInferred from directing group effects
Yield Not explicitly reported for this substrate, but a similar reaction yielded 22 g from 15 g of starting material.[1]
Purification Method Extraction and Silica Gel Column Chromatography[1]

Experimental Protocol

This protocol is adapted from a procedure for a structurally similar compound and is based on established principles of electrophilic aromatic substitution.[1]

Materials:

  • Methyl 5-fluorobenzoate

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Ice

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Petroleum Ether and Ethyl Acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel (optional)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-fluorobenzoate (1 equivalent) in concentrated sulfuric acid. The amount of sulfuric acid should be sufficient to ensure stirring (e.g., ~13 mL per 15 g of starting material).[1]

  • Cooling: Cool the mixture in an ice bath to 0-5 °C.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.[1]

  • Reaction: Stir the reaction mixture at 0 °C for 3 hours, then allow it to warm to room temperature and continue stirring for an additional 16 hours.[1]

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a large amount of ice water (e.g., ~130 mL per 200 mL of sulfuric acid).[1]

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[1]

  • Washing: Combine the organic layers and wash sequentially with water and then brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system, such as a mixture of petroleum ether and ethyl acetate.[1]

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Methyl 5-Fluorobenzoate in conc. H₂SO₄ Cool Cool to 0-5 °C Start->Cool Add_NBS Add NBS Portion-wise Cool->Add_NBS Stir_Cold Stir at 0 °C for 3h Add_NBS->Stir_Cold Stir_RT Stir at RT for 16h Stir_Cold->Stir_RT Quench Pour into Ice Water Stir_RT->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Brominated Product Purify->Product

Caption: Experimental workflow for the bromination of methyl 5-fluorobenzoate.

reaction_mechanism cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution NBS NBS + H₂SO₄ Br_plus Br⁺ (Electrophile) NBS->Br_plus Start Methyl 5-Fluorobenzoate Intermediate Sigma Complex (Arenium Ion) Start->Intermediate + Br⁺ Product Methyl 2-bromo-5-fluorobenzoate Intermediate->Product - H⁺

Caption: Mechanism of electrophilic aromatic bromination.

References

Application Note: Purification of Methyl 2-(bromomethyl)-5-fluorobenzoate by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-(bromomethyl)-5-fluorobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity is critical for the success of subsequent synthetic steps and the quality of the final product. Flash column chromatography is a rapid and effective technique for the purification of this compound from reaction byproducts and unreacted starting materials. This application note provides a detailed protocol for the purification of this compound using silica gel chromatography.

Principle

Flash column chromatography is a preparative liquid chromatography technique that utilizes a stationary phase (silica gel) and a mobile phase (an organic solvent or mixture of solvents) to separate components of a mixture based on their differential adsorption to the stationary phase. By applying moderate pressure, the mobile phase is forced through the column, accelerating the separation process. The polarity of the mobile phase is optimized to achieve efficient separation of the target compound from impurities.

Experimental Protocols

1. Materials and Equipment

  • Crude Sample: this compound (synthesis reaction mixture).

  • Stationary Phase: Silica gel 60 (40-63 µm particle size).

  • Mobile Phase Solvents: n-Hexane (Hex) and Ethyl Acetate (EtOAc), HPLC grade.

  • Sample Loading Solvent: Dichloromethane (DCM) or the initial mobile phase mixture.

  • Apparatus:

    • Glass chromatography column

    • Source of compressed air or nitrogen with a pressure regulator

    • Solvent reservoir

    • Fraction collector or test tubes

    • Thin-Layer Chromatography (TLC) plates (silica gel coated with F254 indicator)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Rotary evaporator

2. Preliminary Analysis by Thin-Layer Chromatography (TLC)

Before performing flash chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the desired compound, this compound, has a retention factor (Rf) of approximately 0.3.[1]

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of Hexane and Ethyl Acetate. Start with a low polarity mixture (e.g., 95:5 Hex:EtOAc) and gradually increase the polarity.

    • Visualize the separated spots under a UV lamp (254 nm).[2]

    • The ideal solvent system will show good separation between the target compound and its impurities, with the target compound having an Rf value around 0.3.

Table 1: Representative TLC Analysis Data

Solvent System (Hex:EtOAc)Rf of Starting MaterialRf of ProductRf of ImpuritiesObservations
95:5~0.8~0.5~0.1, ~0.6Product spot is too high.
90:10~0.7~0.35~0.05, ~0.5Good separation, suitable for column.
80:20~0.5~0.2~0.0, ~0.3Spots are too low, elution will be slow.

3. Flash Column Chromatography Protocol

This protocol is based on the principles of flash chromatography for organic compounds.[1][3][4][5]

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material (a general rule is to use 40-100 g of silica gel per 1 g of crude mixture).[5]

    • Secure the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hex:EtOAc).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a protective layer of sand on top of the packed silica gel.

    • Equilibrate the column by passing several column volumes of the initial mobile phase through it. Do not let the column run dry.

  • Sample Loading:

    • Solution Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the chromatography solvent.[1] Carefully add the solution to the top of the column.

    • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a volatile solvent (e.g., acetone), add a small amount of silica gel, and evaporate the solvent to dryness.[6] Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure using compressed air or nitrogen to achieve a flow rate of approximately 2 inches per minute.[1]

    • Begin collecting fractions immediately. The size of the fractions will depend on the column size.

    • It is recommended to use a gradient elution to improve separation. Start with a low polarity mobile phase (e.g., 95:5 Hex:EtOAc) and gradually increase the polarity by increasing the proportion of Ethyl Acetate.

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

Table 2: Representative Gradient Elution Profile

Column VolumesMobile Phase (Hex:EtOAc)Compound Eluting
0 - 295:5Non-polar impurities
2 - 1090:10This compound (Product)
10 - 1580:20More polar impurities
15 - 2070:30Highly polar baseline impurities

4. Product Isolation

  • Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting residue is the purified this compound.

  • Determine the yield and assess the purity using analytical techniques such as HPLC, GC-MS, or NMR.

Table 3: Expected Purification Results

ParameterValueMethod of Determination
Crude Sample Mass 5.0 gBalance
Purified Mass 4.2 gBalance
Yield 84%Calculation
Purity (Post-Chr.) >98%HPLC/GC-MS
Appearance White solidVisual Inspection

Visualizations

Purification_Workflow cluster_prep Preparation cluster_process Chromatography Process cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Mobile Phase Pack Pack Column with Silica Gel Slurry TLC->Pack Optimal solvent (e.g., 90:10 Hex:EtOAc) Load Load Crude Sample (Dry or Solution) Pack->Load Elute Elute with Hexane/EtOAc Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify pure fractions Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for the purification of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle organic solvents with care as they are flammable and can be harmful if inhaled or absorbed through the skin.

  • This compound is a lachrymator and should be handled with caution.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on common side reactions to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the benzylic bromination of methyl 5-fluoro-2-methylbenzoate using N-bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). This reaction is known as the Wohl-Ziegler bromination.[1][2][3] This method is favored for its high regioselectivity, targeting the benzylic position while avoiding bromination of the aromatic ring.[4]

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The main side reactions include the formation of a di-brominated byproduct, Methyl 2-(dibromomethyl)-5-fluorobenzoate, and potential aromatic bromination if the concentration of molecular bromine becomes too high.[1][4] Incomplete reaction leading to residual starting material is also a common issue.

Q3: How can I minimize the formation of the di-brominated side product?

A3: To minimize di-bromination, it is crucial to use a controlled stoichiometry of NBS, typically a slight excess (e.g., 1.05-1.1 equivalents) relative to the starting material. Over-bromination can be further suppressed by carefully monitoring the reaction progress and stopping it once the starting material is consumed. Continuous addition of NBS can also help maintain a low concentration of the brominating species, reducing the likelihood of di-bromination.[1]

Q4: What is the role of the radical initiator and which one should I choose?

A4: The radical initiator, such as AIBN or BPO, is essential for initiating the free-radical chain reaction.[5] AIBN is often preferred as it is considered safer than BPO and less prone to explosive decomposition.[5] The choice of initiator can also influence the reaction kinetics and impurity profile.

Q5: What solvents are suitable for this reaction?

A5: Non-polar solvents that are stable under radical conditions are typically used. Carbon tetrachloride (CCl₄) is a classic solvent for Wohl-Ziegler reactions due to its inertness.[1] However, due to its toxicity and environmental concerns, alternative solvents like acetonitrile, cyclohexane, or dichloromethane are now more commonly employed.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive radical initiator. 2. Insufficient reaction temperature or initiation (e.g., UV light). 3. Presence of radical inhibitors (e.g., oxygen, certain impurities).1. Use a fresh batch of AIBN or BPO. 2. Ensure the reaction is heated to the decomposition temperature of the initiator (typically 65-85 °C for AIBN). If using photo-initiation, ensure the light source is functional and appropriately positioned. 3. Degas the solvent and reaction mixture with an inert gas (e.g., nitrogen or argon) before and during the reaction.
Formation of Significant Amounts of Di-brominated Product 1. Excess of NBS used. 2. Prolonged reaction time after consumption of the starting material.1. Use a stoichiometric amount or only a slight excess of NBS (1.05-1.1 eq.). 2. Monitor the reaction closely by TLC or GC/MS and quench the reaction as soon as the starting material is consumed.
Presence of Aromatic Bromination Byproducts 1. High concentration of molecular bromine (Br₂). 2. Reaction conditions favoring electrophilic aromatic substitution.1. Ensure a low and steady concentration of Br₂ by using NBS. Avoid the direct addition of Br₂. 2. Conduct the reaction in a non-polar solvent and in the absence of Lewis acids.
Difficult Purification 1. Co-elution of the desired product and side products. 2. Presence of succinimide byproduct.1. Optimize column chromatography conditions (e.g., use a shallow solvent gradient). Recrystallization may also be an effective purification method. 2. Filter the reaction mixture while hot to remove the insoluble succinimide before workup.
Reaction is Exothermic and Difficult to Control 1. Rapid decomposition of the radical initiator. 2. Reaction run at too high a concentration.1. Add the radical initiator in portions or use a syringe pump for slow addition. 2. Dilute the reaction mixture with more solvent. Ensure efficient stirring and have a cooling bath on standby.

Data Presentation

Table 1: Common Reagents and Reaction Conditions

Parameter Typical Range/Value Notes
Starting Material Methyl 5-fluoro-2-methylbenzoate1.0 equivalent
Brominating Agent N-Bromosuccinimide (NBS)1.05 - 1.2 equivalents
Radical Initiator AIBN or Benzoyl Peroxide (BPO)0.05 - 0.1 equivalents
Solvent Acetonitrile, CCl₄, CyclohexaneEnsure anhydrous conditions.
Temperature 65 - 85 °CDependent on solvent and initiator.
Reaction Time 2 - 12 hoursMonitor by TLC or GC/MS.

Table 2: Potential Impurities and Their Origin

Impurity Structure Origin
Starting Material Methyl 5-fluoro-2-methylbenzoateIncomplete reaction.
Di-brominated Product Methyl 2-(dibromomethyl)-5-fluorobenzoateOver-bromination with excess NBS.
Aromatic Bromination Product Isomers of Methyl bromo-5-fluoro-2-methylbenzoateHigh local concentration of Br₂.
Hydrolysis Product 2-(Bromomethyl)-5-fluorobenzoic acidPresence of water during reaction or workup.
Initiator Byproducts Tetramethylsuccinonitrile (from AIBN) or Benzoic Acid (from BPO)Decomposition of the radical initiator.[5][6]

Experimental Protocols

Key Experiment: Synthesis of this compound

Disclaimer: This is a representative protocol adapted from standard Wohl-Ziegler bromination procedures. Researchers should conduct their own risk assessment and optimization.

Materials:

  • Methyl 5-fluoro-2-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 5-fluoro-2-methylbenzoate (1.0 eq.).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add N-bromosuccinimide (1.1 eq.) and AIBN (0.1 eq.) to the flask.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-85 °C and stir the mixture under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup1 Dissolve Methyl 5-fluoro-2-methylbenzoate in Acetonitrile setup2 Add NBS and AIBN setup1->setup2 reaction Heat to 80-85 °C under N2 setup2->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup1 Cool and Filter Succinimide monitoring->workup1 workup2 Concentrate Filtrate workup1->workup2 workup3 DCM Extraction & Wash workup2->workup3 purification1 Dry and Concentrate workup3->purification1 purification2 Column Chromatography purification1->purification2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_analysis Analysis of Crude Product cluster_scenarios Potential Scenarios cluster_solutions Corrective Actions start Low Yield of Desired Product analysis Analyze by NMR/GC-MS start->analysis scenario1 High % of Starting Material analysis->scenario1 Incomplete Reaction scenario2 High % of Di-brominated Product analysis->scenario2 Over-bromination scenario3 Presence of Aromatic Bromination analysis->scenario3 Loss of Selectivity solution1 Increase reaction time/temperature Check initiator activity scenario1->solution1 solution2 Reduce equivalents of NBS Monitor reaction more closely scenario2->solution2 solution3 Ensure inert atmosphere Use non-polar solvent scenario3->solution3

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Improving the Yield of Methyl 2-(bromomethyl)-5-fluorobenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate. This guide focuses on improving reaction yields and addressing common issues encountered during this benzylic bromination process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the radical bromination of methyl 2-methyl-5-fluorobenzoate using N-bromosuccinimide (NBS) as the brominating agent. This reaction, known as the Wohl-Ziegler reaction, is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (UV light).[1][2]

Q2: What are the primary side reactions that can lower the yield of my reaction?

A2: The primary side reactions that can significantly lower the yield of this compound are:

  • Over-bromination: Formation of the dibromo- and tribromo- byproducts, Methyl 2-(dibromomethyl)-5-fluorobenzoate and Methyl 2-(tribromomethyl)-5-fluorobenzoate, respectively. This occurs when the desired product reacts further with the brominating agent.[3]

  • Aromatic Bromination: Electrophilic bromination of the aromatic ring can compete with the desired benzylic bromination, especially in the presence of Brønsted acids or with certain substrates.[3]

  • Hydrolysis: If water is present in the reaction mixture, the ester functional group can hydrolyze to the corresponding carboxylic acid.

Q3: How can I minimize the formation of over-brominated byproducts?

A3: To minimize over-bromination, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the starting material (methyl 2-methyl-5-fluorobenzoate) relative to NBS can help. Additionally, monitoring the reaction closely by techniques like TLC or NMR and stopping it as soon as the starting material is consumed can prevent the further reaction of the desired product. Some studies have also shown that certain reaction conditions, such as the choice of solvent and initiator, can influence the selectivity towards mono-bromination.

Q4: What is the role of the radical initiator and which one should I choose?

A4: The radical initiator is essential for initiating the free-radical chain reaction required for benzylic bromination.[1] Common initiators include AIBN and BPO. The choice of initiator can depend on the reaction solvent and temperature. AIBN is often preferred due to its more predictable decomposition rate. Photochemical initiation using a UV lamp is another effective method that avoids the use of chemical initiators.[4]

Q5: Are there safer alternatives to using carbon tetrachloride as a solvent?

A5: Yes, due to the toxicity and environmental concerns associated with carbon tetrachloride, several alternative solvents have been successfully used for Wohl-Ziegler reactions. These include acetonitrile, 1,2-dichloroethane, and trifluorotoluene.[1][5] The choice of solvent can impact the reaction rate and selectivity, so it may require some optimization.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive radical initiator. 2. Insufficient reaction temperature. 3. Presence of radical inhibitors (e.g., oxygen, certain impurities).1. Use a fresh batch of initiator. 2. Ensure the reaction is heated to the appropriate reflux temperature for the chosen solvent and initiator. 3. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Yield of Desired Product with Significant Byproducts 1. Over-bromination leading to di- and tri-brominated products. 2. Competing aromatic bromination. 3. Sub-optimal reaction conditions (solvent, temperature, reaction time).1. Use a slight excess of the starting material (methyl 2-methyl-5-fluorobenzoate). Monitor the reaction closely and stop it once the starting material is consumed. 2. Ensure the absence of acidic impurities. Using a non-polar solvent can sometimes reduce aromatic bromination. 3. Refer to the Data Presentation section to optimize reaction conditions based on solvent choice. Consider photochemical initiation for improved selectivity.[4]
Formation of a Significant Amount of Aromatic Brominated Product 1. Presence of acidic impurities (HBr) which can catalyze electrophilic aromatic substitution. 2. Use of a polar, protic solvent.1. Add a non-nucleophilic base, such as calcium carbonate, to the reaction mixture to scavenge any HBr formed. 2. Switch to a non-polar aprotic solvent like carbon tetrachloride or cyclohexane.
Difficult Purification of the Final Product 1. Co-elution of the desired product with byproducts (e.g., dibrominated compound) during column chromatography. 2. Presence of unreacted NBS or succinimide.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method. 2. After the reaction, filter the cooled reaction mixture to remove the insoluble succinimide. A wash with an aqueous solution of sodium thiosulfate can remove any remaining NBS.

Data Presentation

The choice of solvent can significantly impact the yield of benzylic bromination reactions. The following table summarizes the effect of different solvents on the yield of a similar reaction: the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester using NBS and AIBN.[5] This data can serve as a guide for solvent selection in the synthesis of this compound.

SolventReaction Time (h)Isolated Yield (%)
1,2-dichlorobenzene892
Dimethylcarbonate889
Chlorobenzene887
1,4-dichlorobenzene870
Benzene840

Experimental Protocols

General Protocol for Benzylic Bromination using NBS and a Chemical Initiator [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-methyl-5-fluorobenzoate (1.0 eq) in a suitable solvent (e.g., 1,2-dichlorobenzene or acetonitrile).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or BPO, ~0.02-0.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization.

Mandatory Visualization

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Methyl 2-methyl-5-fluorobenzoate in Solvent add_reagents Add NBS and Initiator (AIBN/BPO) start->add_reagents heat Heat to Reflux add_reagents->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Filter Succinimide cool->filter wash Aqueous Wash (Na2S2O3, Brine) filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify

Caption: A general experimental workflow for the Wohl-Ziegler bromination.

Troubleshooting_Yield cluster_analysis Analysis of Crude Reaction Mixture cluster_solutions_sm Solutions for Incomplete Reaction cluster_solutions_over Solutions for Over-bromination cluster_solutions_aromatic Solutions for Aromatic Bromination start Low Yield of Desired Product check_sm High amount of Starting Material? start->check_sm check_overbromination Presence of Dibromo/Tribromo Products? start->check_overbromination check_aromatic Presence of Aromatic Bromination? start->check_aromatic sol_initiator Use Fresh Initiator check_sm->sol_initiator Yes sol_temp Increase Temperature/Reaction Time check_sm->sol_temp Yes sol_inert Ensure Inert Atmosphere check_sm->sol_inert Yes sol_stoich Adjust Stoichiometry (Slight Excess of SM) check_overbromination->sol_stoich Yes sol_monitor Careful Reaction Monitoring check_overbromination->sol_monitor Yes sol_base Add Base (e.g., CaCO3) check_aromatic->sol_base Yes sol_solvent Use Non-polar Solvent check_aromatic->sol_solvent Yes

Caption: A troubleshooting decision tree for low yield in benzylic bromination.

References

Technical Support Center: Purification of Methyl 2-(bromomethyl)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of Methyl 2-(bromomethyl)-5-fluorobenzoate.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Purity After Initial Synthesis

Question: My initial crude product shows multiple spots on the TLC plate. What are the likely impurities and how can I perform an initial cleanup?

Answer: The crude product of the synthesis of this compound, typically from the radical bromination of methyl 5-fluoro-2-methylbenzoate using N-bromosuccinimide (NBS), often contains several impurities.

Common Impurities:

  • Unreacted Starting Material: Methyl 5-fluoro-2-methylbenzoate.

  • Di-brominated Byproduct: Methyl 2-(dibromomethyl)-5-fluorobenzoate, resulting from over-bromination.

  • Succinimide: A byproduct from the NBS reagent.

  • Hydrolysis Product: 2-(Hydroxymethyl)-5-fluorobenzoic acid or its methyl ester, formed if moisture is present.

Initial Cleanup Strategy: A simple aqueous workup is highly effective for removing succinimide. After the reaction, the mixture can be washed with water or a dilute aqueous base like sodium bicarbonate solution to remove the water-soluble succinimide.

Issue 2: Difficulty in Separating Byproducts by Column Chromatography

Question: I am struggling to separate the desired product from a closely eluting impurity during column chromatography. What can I do to improve the separation?

Answer: Co-elution of impurities, particularly the starting material and the di-brominated byproduct, is a common challenge due to their similar polarities. Here are several strategies to enhance separation:

  • Optimize the Eluent System: A shallow gradient of ethyl acetate in hexanes is typically used. Start with a very low polarity (e.g., 2-5% ethyl acetate in hexanes) and increase the polarity very slowly. This can improve the resolution between spots with close Rf values.

  • Column Dimensions and Packing: Use a longer, narrower column to increase the surface area of the stationary phase, which can improve separation. Ensure the silica gel is packed uniformly to prevent channeling.

  • Sample Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a narrow starting band. Dry-loading the sample by adsorbing it onto a small amount of silica gel before adding it to the column is often beneficial.

  • Flow Rate: A slower flow rate can allow for better equilibration between the stationary and mobile phases, leading to improved separation.

Issue 3: Product Degradation During Purification

Question: I suspect my product is degrading during purification, leading to lower yields. What are the likely degradation pathways and how can I minimize this?

Answer: this compound is susceptible to hydrolysis, especially under basic conditions. The benzylic bromide is a good leaving group, and the ester can also be hydrolyzed.

Degradation Pathways:

  • Hydrolysis of the Bromomethyl Group: Nucleophilic substitution by water or hydroxide ions can convert the bromomethyl group to a hydroxymethyl group. This can proceed via an SN1 or SN2 mechanism.[1][2][3]

  • Hydrolysis of the Methyl Ester: Both acid and base-catalyzed hydrolysis of the methyl ester can occur, yielding the corresponding carboxylic acid.

Minimizing Degradation:

  • Avoid Strong Bases: During workup and chromatography, use mild bases like sodium bicarbonate and avoid strong bases like sodium hydroxide.

  • Anhydrous Conditions: Ensure all solvents and equipment are dry to minimize hydrolysis.

  • Temperature Control: Perform purification steps at room temperature or below whenever possible to reduce the rate of degradation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound?

A1: Both column chromatography and recrystallization can be effective, and the choice often depends on the scale of the reaction and the nature of the impurities. Column chromatography is generally more effective for separating a mixture of impurities with different polarities. Recrystallization is a good option if a suitable solvent system can be found that effectively separates the product from the major impurities.

Q2: What is a good solvent system for the recrystallization of this compound?

A2: A mixture of hexanes and ethyl acetate is a good starting point for recrystallization. The product is an ester, so ethyl acetate is a suitable "good" solvent, while hexanes can be used as the "poor" solvent. The optimal ratio will need to be determined experimentally to achieve good crystal formation and high purity.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring fractions. Spot each fraction on a TLC plate along with a spot of the crude mixture and, if available, a pure standard of the product. A suitable eluent system for TLC would be a mixture of hexanes and ethyl acetate (e.g., 80:20 v/v).

Q4: How can I visualize the spots on a TLC plate?

A4: this compound is an aromatic compound and should be UV active. Therefore, the spots can be visualized under a UV lamp (254 nm). Additionally, staining with potassium permanganate can be used, as the benzylic bromide is susceptible to oxidation.

Q5: What analytical techniques are recommended for final purity assessment?

A5: For a comprehensive purity analysis, a combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect trace impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help identify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.

Data Presentation

Table 1: Representative Purity and Yield Data for Purification Methods

Purification MethodStarting Purity (Crude)Final Purity (by HPLC)Yield (%)Notes
Column Chromatography ~75%>98%60-75%Effective at removing both starting material and di-brominated byproduct.
Recrystallization ~75%>95%50-65%Purity is highly dependent on the solvent system and the nature of the primary impurity.
Aqueous Wash Only ~75%~80-85%>90%Primarily removes water-soluble impurities like succinimide. Not effective for organic byproducts.

Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and the skill of the researcher.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Objective: To purify crude this compound from unreacted starting material, di-brominated byproduct, and other impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude product in ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the plate using a solvent system of 80:20 hexanes:ethyl acetate.

    • Visualize the spots under a UV lamp to identify the product and impurities.

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in hexanes and carefully pour it into the column, avoiding air bubbles.

    • Gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Wash the column with hexanes until the silica bed is stable. Do not let the solvent level drop below the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with a low polarity solvent mixture (e.g., 98:2 hexanes:ethyl acetate).

    • Collect fractions in test tubes.

    • Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexanes:ethyl acetate) to elute the desired product.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Objective: To purify crude this compound by crystallization from a suitable solvent system.

Materials:

  • Crude this compound

  • Hexanes

  • Ethyl acetate

  • Erlenmeyer flasks

  • Heating plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Solvent System Selection (Small Scale):

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes cloudy.

    • Reheat to get a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

    • Observe the formation of crystals.

  • Recrystallization (Larger Scale):

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

    • Slowly add hot hexanes until the solution just begins to turn cloudy.

    • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold hexanes.

    • Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_workup Aqueous Workup cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_analysis Purity Analysis start Crude Product wash Wash with NaHCO3(aq) start->wash extract Extract with Organic Solvent wash->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate pack Pack Column concentrate->pack dissolve Dissolve in Hot Solvent concentrate->dissolve load Load Sample pack->load elute Elute with Hexane/EtOAc load->elute collect Collect Fractions elute->collect tlc TLC collect->tlc cool Cool to Crystallize dissolve->cool filter Filter Crystals cool->filter pure_product Pure Product filter->pure_product hplc HPLC tlc->hplc nmr NMR hplc->nmr nmr->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Purity after Purification cause1 Co-eluting Impurities start->cause1 cause2 Product Degradation start->cause2 cause3 Ineffective Recrystallization start->cause3 sol1a Optimize Eluent Gradient cause1->sol1a sol1b Use Longer Column cause1->sol1b sol1c Dry Load Sample cause1->sol1c sol2a Avoid Strong Base cause2->sol2a sol2b Use Anhydrous Solvents cause2->sol2b sol3a Screen Different Solvents cause3->sol3a sol3b Ensure Slow Cooling cause3->sol3b

Caption: Troubleshooting logic for low purity of this compound.

degradation_pathway cluster_hydrolysis_bromide Bromide Hydrolysis cluster_hydrolysis_ester Ester Hydrolysis product This compound intermediate_sn1 Benzylic Carbocation (SN1 pathway) product->intermediate_sn1 H2O (SN1) product_alcohol Methyl 2-(hydroxymethyl)-5-fluorobenzoate product->product_alcohol H2O/OH- (SN2) product_acid 2-(Bromomethyl)-5-fluorobenzoic acid product->product_acid H3O+ or OH- intermediate_sn1->product_alcohol H2O

Caption: Potential degradation pathways of this compound.

References

stability issues of Methyl 2-(bromomethyl)-5-fluorobenzoate under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 2-(bromomethyl)-5-fluorobenzoate under various reaction conditions. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in chemical reactions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Decomposition of the starting material.Ensure reaction conditions are anhydrous and neutral or slightly acidic. Avoid basic conditions which can cause hydrolysis.[1] Use fresh, properly stored this compound.
Incompatibility with other reagents.Avoid using strong oxidizing agents or strong bases.[1] Perform a small-scale compatibility test before proceeding with the full reaction.
Formation of Impurities Hydrolysis of the ester or bromomethyl group.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side reactions of the bromomethyl group.Control the reaction temperature to minimize side reactions. The bromomethyl group is highly reactive towards nucleophiles.[2]
Thermal decomposition.Avoid excessive heating. Benzyl bromides can decompose at elevated temperatures.[3]
Inconsistent Reaction Rates Variable quality of the starting material.Use a high-purity grade of this compound. Store the compound in a cool, dry, and dark place.[4]
Presence of moisture.Dry all solvents and glassware thoroughly before use.
Discoloration of Reaction Mixture Decomposition of the compound.Monitor the reaction closely and consider lowering the temperature. Discoloration may indicate the formation of degradation products.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[3][4][5] Recommended storage is often at 2-8°C.[4]

2. What are the known decomposition pathways for this compound?

The primary decomposition pathways for this compound and related benzyl bromides include:

  • Hydrolysis: The ester and bromomethyl groups are sensitive to water and basic conditions, which can lead to the formation of 2-(hydroxymethyl)-5-fluorobenzoic acid and methanol, or 5-fluoro-2-carboxybenzoic acid.[1][6]

  • Thermal Decomposition: At elevated temperatures, the carbon-bromine bond can undergo homolytic cleavage to form a benzylic radical and a bromine radical, which can initiate further side reactions.[1]

  • Nucleophilic Attack: The highly reactive bromomethyl group is susceptible to substitution by various nucleophiles, leading to the formation of byproducts if unintended nucleophiles are present in the reaction mixture.[2]

3. Is this compound compatible with basic conditions?

No, bromomethyl esters are sensitive to hydrolysis under basic conditions.[1] It is recommended to use neutral or slightly acidic conditions for reactions involving this compound.

4. What are the signs of decomposition?

Decomposition may be indicated by a change in physical appearance, such as discoloration (yellowing or browning), or the evolution of gas (hydrogen bromide).[6] For reaction monitoring, techniques like TLC or LC-MS can be used to detect the appearance of degradation products.

5. How should I handle this compound safely?

This compound is irritating to the eyes, respiratory system, and skin.[3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[3][5]

Experimental Protocols

Protocol for Assessing the Stability of this compound under Simulated Reaction Conditions

This protocol outlines a general method for testing the stability of this compound in the presence of different solvents and at various temperatures.

Materials:

  • This compound

  • Anhydrous solvents (e.g., THF, DMF, Acetonitrile)

  • Internal standard (e.g., dodecane)

  • HPLC or GC-MS for analysis

  • Thermostatically controlled reaction block or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Vials with septa

Procedure:

  • Prepare a stock solution of this compound and an internal standard in a chosen anhydrous solvent.

  • Aliquot the stock solution into several vials.

  • For each condition to be tested (e.g., different temperatures, addition of a specific reagent), set up a separate vial.

  • Flush the vials with an inert gas and seal them.

  • Place the vials in the reaction block or oil bath set to the desired temperature.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the heat source and quench the reaction by cooling it in an ice bath.

  • Analyze the sample by HPLC or GC-MS to determine the concentration of this compound remaining.

  • Plot the concentration of the compound versus time for each condition to determine the degradation rate.

Visualizations

DecompositionPathways cluster_hydrolysis Hydrolysis (Basic Conditions) cluster_thermal Thermal Decomposition A This compound B 2-(Hydroxymethyl)-5-fluorobenzoic acid A->B H2O, OH- C Methanol A->C H2O, OH- D Bromide Ion A->D H2O, OH- E This compound F Benzylic Radical E->F Heat (Δ) G Bromine Radical E->G Heat (Δ) H Side Products F->H G->H ExperimentalWorkflow start Start: Prepare Stock Solution aliquot Aliquot into Vials start->aliquot setup Set Up Test Conditions (Temperature, Reagents) aliquot->setup inert Flush with Inert Gas and Seal setup->inert incubate Incubate at Desired Temperature inert->incubate sample Sample at Time Points incubate->sample quench Quench Reaction sample->quench analyze Analyze by HPLC or GC-MS quench->analyze data Plot Data and Determine Degradation Rate analyze->data end End data->end

References

preventing decomposition of Methyl 2-(bromomethyl)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of Methyl 2-(bromomethyl)-5-fluorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical intermediate commonly used in organic synthesis. It serves as a building block for creating more complex molecules, particularly in the development of pharmaceutical compounds.

Q2: What are the main causes of decomposition for this compound?

The primary causes of decomposition are:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, which can be catalyzed by acids or bases, leading to the formation of 2-(bromomethyl)-5-fluorobenzoic acid and methanol.

  • Nucleophilic Substitution: The benzylic bromide is a reactive electrophile and can be displaced by nucleophiles. Water can act as a nucleophile, leading to the formation of methyl 5-fluoro-2-(hydroxymethyl)benzoate.

  • Photodecomposition: Exposure to light, particularly UV radiation, can initiate radical reactions, leading to the degradation of the molecule.

  • Thermal Decomposition: Elevated temperatures can accelerate the rate of decomposition reactions.

Q3: How should I properly store this compound to prevent decomposition?

To ensure the stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: 2-8°C.[1]

  • Atmosphere: Under an inert gas such as nitrogen or argon.[2]

  • Light: Protected from light in an amber-colored vial or a container wrapped in aluminum foil.

  • Moisture: In a tightly sealed container to prevent the ingress of moisture.

Q4: I've noticed a color change in my sample of this compound. What could be the cause?

A color change, often to a yellow or brownish hue, can indicate decomposition. This may be due to the formation of impurities or degradation products. It is recommended to re-analyze the purity of the sample before use.

Q5: Are there any stabilizers that can be used with this compound?

Yes, for benzylic bromides, stabilizers such as propylene oxide are sometimes used to scavenge any hydrogen bromide (HBr) that may form, which can catalyze further decomposition.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Problem 1: Low yield or failed reaction when using this compound.

Possible Cause Troubleshooting Step
Degraded Reagent Confirm the purity of the this compound using a suitable analytical method like HPLC or NMR before starting the reaction. If degraded, purify the reagent or use a fresh batch.
Improper Storage Ensure the reagent has been stored according to the recommended conditions (2-8°C, inert atmosphere, protection from light and moisture).
Incompatible Reaction Conditions Avoid strongly acidic or basic conditions that can promote hydrolysis of the methyl ester. Use non-nucleophilic bases if a base is required.
Presence of Nucleophiles Ensure all solvents and reagents are anhydrous and free from nucleophilic impurities.

Problem 2: Appearance of unexpected byproducts in the reaction mixture.

Possible Cause Troubleshooting Step
Hydrolysis of the Ester Work under strictly anhydrous conditions. Use dried solvents and reagents.
Reaction at the Benzylic Position This is the intended reaction site. However, if side reactions are occurring, consider optimizing the reaction temperature and the choice of nucleophile.
Formation of 2-(hydroxymethyl)-5-fluorobenzoate This indicates the presence of water. Ensure all reaction components are dry.
Formation of 2-(bromomethyl)-5-fluorobenzoic acid This indicates hydrolysis of the methyl ester. Avoid acidic or basic conditions if possible.

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for Purity Analysis

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect its primary degradation products.

Instrumentation and Conditions:

Parameter Specification
HPLC System A system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Acetonitrile and water (gradient elution may be required)
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Injection Volume 10 µL
Column Temperature 30°C

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Preparation: Prepare a sample solution of the material to be tested in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Interpretation: Compare the chromatogram of the sample to that of the standard to determine the purity and identify any degradation peaks.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.

Stress Conditions:

Stress Condition Method
Acid Hydrolysis Incubate the sample in 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis Incubate the sample in 0.1 M NaOH at room temperature for 4 hours.
Oxidative Degradation Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Heat the solid sample at 105°C for 48 hours.
Photodegradation Expose the sample to UV light (254 nm) and visible light for an extended period.

Procedure:

  • Subject the this compound to each of the stress conditions listed above.

  • At specified time points, withdraw samples and dilute them with the mobile phase.

  • Analyze the stressed samples using the HPLC method described in Protocol 1.

  • Analyze the chromatograms to identify and quantify the degradation products formed under each condition.

Data Presentation

Table 1: Recommended Storage Conditions

Parameter Condition
Temperature2-8°C
AtmosphereInert Gas (Nitrogen or Argon)
LightProtect from light
MoistureTightly sealed container

Table 2: Potential Decomposition Products

Decomposition Product Chemical Structure Formation Pathway
2-(bromomethyl)-5-fluorobenzoic acidC₈H₆BrFO₂Hydrolysis of the methyl ester
Methyl 5-fluoro-2-(hydroxymethyl)benzoateC₉H₉FO₃Nucleophilic substitution of the bromide by water
5-Fluorobenzoic acidC₇H₅FO₂Further decomposition

Visualizations

DecompositionPathways This compound This compound 2-(bromomethyl)-5-fluorobenzoic acid 2-(bromomethyl)-5-fluorobenzoic acid This compound->2-(bromomethyl)-5-fluorobenzoic acid Hydrolysis (H₂O, H⁺/OH⁻) Methyl 5-fluoro-2-(hydroxymethyl)benzoate Methyl 5-fluoro-2-(hydroxymethyl)benzoate This compound->Methyl 5-fluoro-2-(hydroxymethyl)benzoate Nucleophilic Substitution (H₂O) Radical Intermediates Radical Intermediates This compound->Radical Intermediates Photodecomposition (UV/Vis) Various Degradation Products Various Degradation Products Radical Intermediates->Various Degradation Products

Caption: Primary decomposition pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_results Data Interpretation Receive Sample Receive Sample Store at 2-8°C Store at 2-8°C Receive Sample->Store at 2-8°C Prepare for Analysis Prepare for Analysis Store at 2-8°C->Prepare for Analysis HPLC Purity Test HPLC Purity Test Prepare for Analysis->HPLC Purity Test Forced Degradation Study Forced Degradation Study Prepare for Analysis->Forced Degradation Study Assess Purity Assess Purity HPLC Purity Test->Assess Purity Identify Degradants Identify Degradants Forced Degradation Study->Identify Degradants Release or Reject Release or Reject Assess Purity->Release or Reject Optimize Storage/Handling Optimize Storage/Handling Identify Degradants->Optimize Storage/Handling

Caption: Experimental workflow for stability assessment.

TroubleshootingFlow rect rect start Low Reaction Yield? check_purity Check Reagent Purity? start->check_purity check_storage Proper Storage? check_purity->check_storage Yes rect_purify Purify or Replace Reagent check_purity->rect_purify No check_conditions Reaction Conditions OK? check_storage->check_conditions Yes rect_storage Review Storage Protocol check_storage->rect_storage No rect_conditions Optimize Reaction Conditions check_conditions->rect_conditions No end Consult Further check_conditions->end Yes

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-(bromomethyl)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and effective method is the free-radical bromination of Methyl 5-fluoro-2-methylbenzoate using N-Bromosuccinimide (NBS) as the brominating agent. This reaction, known as the Wohl-Ziegler reaction, selectively brominates the benzylic position of the methyl group.[1][2] The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar, anhydrous solvent.[3]

Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent for this transformation?

A2: NBS is the preferred reagent because it provides a low, constant concentration of bromine (Br₂) in the reaction mixture.[1][4] This is crucial for minimizing side reactions, such as electrophilic addition of bromine to the aromatic ring or over-bromination to form the di- and tri-brominated products.[4] Using elemental bromine directly often leads to a mixture of products that are difficult to separate.

Q3: What are the critical parameters to control for a successful reaction?

A3: The critical parameters for a successful benzylic bromination using NBS are:

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of NBS and the desired product.[3]

  • High-Purity NBS: Using freshly recrystallized NBS is recommended to minimize side reactions caused by impurities like bromine and HBr.

  • Radical Initiator: A radical initiator (AIBN or BPO) is necessary to start the free-radical chain reaction.

  • Appropriate Solvent: A non-polar solvent that is inert to the reaction conditions, such as carbon tetrachloride (historically used but now less common due to toxicity), cyclohexane, or acetonitrile, is typically used.[1][3]

  • Temperature and/or Light: The reaction is usually initiated by heat (refluxing the solvent) or by irradiation with a UV lamp to promote the homolytic cleavage of the initiator and bromine.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A common observation during the Wohl-Ziegler reaction is that the denser NBS is consumed and replaced by the less dense succinimide, which floats on top of many common solvents like carbon tetrachloride, indicating the reaction is nearing completion.[1]

Q5: What is the proper storage condition for this compound?

A5: this compound should be stored in a refrigerator under an inert atmosphere (nitrogen or argon) at 2-8°C.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive radical initiator. 2. Insufficient initiation (temperature too low or light source too weak). 3. Presence of radical inhibitors (e.g., oxygen, certain impurities).1. Use a fresh batch of AIBN or BPO. 2. Ensure the reaction is heated to the reflux temperature of the solvent, or use a suitable light source. 3. Degas the solvent before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Formation of Significant Amounts of Di-brominated Product (Methyl 2-(dibromomethyl)-5-fluorobenzoate) 1. High concentration of bromine. 2. Use of an excess of NBS. 3. High reaction temperature or prolonged reaction time.1. Use freshly recrystallized NBS to minimize initial bromine concentration. 2. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of NBS.[5] 3. Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.
Presence of Ring-Brominated Byproducts 1. Presence of acidic impurities (HBr) which can catalyze electrophilic aromatic substitution. 2. Use of a polar solvent that can promote ionic pathways.1. Add a small amount of a non-nucleophilic base like barium carbonate or calcium carbonate to scavenge any HBr formed. 2. Use a non-polar solvent like cyclohexane or carbon tetrachloride.
Product Hydrolysis (Formation of Methyl 5-fluoro-2-(hydroxymethyl)benzoate) Presence of water in the reaction mixture.Ensure all glassware is oven-dried and the solvent is anhydrous. Use a drying tube on the reflux condenser.[3]
Difficult Purification 1. Presence of multiple byproducts with similar polarities. 2. Residual succinimide in the product.1. Optimize reaction conditions to improve selectivity. Use column chromatography with a carefully selected eluent system for purification. 2. During work-up, filter the reaction mixture while cold to remove the bulk of the succinimide. A water wash can also help remove any remaining succinimide.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline and should be optimized for specific laboratory conditions and scales.

Materials:

  • Methyl 5-fluoro-2-methylbenzoate

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Anhydrous Carbon Tetrachloride (CCl₄) or Cyclohexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve Methyl 5-fluoro-2-methylbenzoate (1.0 eq) in anhydrous carbon tetrachloride or cyclohexane.

  • Addition of Reagents: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction can also be initiated by shining a UV lamp on the flask. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution (to quench any remaining bromine), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound. Alternatively, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be employed.[6]

Data Presentation

Table 1: Representative Data for Optimizing Benzylic Bromination

The following table presents hypothetical, yet representative, data on how varying reaction parameters can influence the yield and purity of the desired product, this compound. This data is based on general principles of Wohl-Ziegler brominations.

Entry Solvent Initiator (eq.) NBS (eq.) Temperature (°C) Yield (%) Purity (GC-MS, %) Key Byproducts Observed
1CCl₄AIBN (0.05)1.177 (Reflux)8595Di-brominated product (3%), Unreacted SM (2%)
2CyclohexaneAIBN (0.05)1.181 (Reflux)8294Di-brominated product (4%), Unreacted SM (2%)
3AcetonitrileAIBN (0.05)1.182 (Reflux)7590Di-brominated product (6%), Ring-brominated (4%)
4CCl₄BPO (0.05)1.177 (Reflux)8394Di-brominated product (4%), Unreacted SM (2%)
5CCl₄AIBN (0.05)1.577 (Reflux)7080Di-brominated product (18%), Unreacted SM (2%)
6CCl₄AIBN (0.05)1.1604075Unreacted SM (25%), Di-brominated product (trace)

SM: Starting Material (Methyl 5-fluoro-2-methylbenzoate)

Mandatory Visualizations

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (AIBN/BPO) Radical Initiator Radical (R.) Initiator->Radical Heat/Light NBS NBS Br_radical Bromine Radical (Br.) Substrate Methyl 5-fluoro- 2-methylbenzoate RadicalNBS RadicalNBS RadicalNBS->Br_radical Benzylic_Radical Benzylic Radical HBr HBr Product Methyl 2-(bromomethyl)- 5-fluorobenzoate NBS2 NBS Br2 Br₂ Br_radical2 Bromine Radical (Br.) SubstrateBr_radical SubstrateBr_radical Benzylic_RadicalHBr Benzylic_RadicalHBr SubstrateBr_radical->Benzylic_RadicalHBr Benzylic_RadicalBr2 Benzylic_RadicalBr2 ProductBr_radical2 ProductBr_radical2 Benzylic_RadicalBr2->ProductBr_radical2 HBrNBS2 HBrNBS2 Br2Succinimide Br2Succinimide HBrNBS2->Br2Succinimide Termination_Products Termination Products (e.g., Br-Br, R-Br, R-R) Br_radical3 Br. Br_radical4 Br. Benzylic_Radical2 Benzylic Radical Benzylic_Radical3 Benzylic Radical Br_radical3Br_radical4 Br_radical3Br_radical4 Br_radical3Br_radical4->Termination_Products Benzylic_Radical2Br_radical3 Benzylic_Radical2Br_radical3 Benzylic_Radical2Br_radical3->Termination_Products Benzylic_Radical2Benzylic_Radical3 Benzylic_Radical2Benzylic_Radical3 Benzylic_Radical2Benzylic_Radical3->Termination_Products

Caption: Reaction mechanism for the Wohl-Ziegler bromination.

Experimental_Workflow Start Start: Dry Glassware Dissolve Dissolve Methyl 5-fluoro-2-methylbenzoate in anhydrous solvent Start->Dissolve Add_Reagents Add NBS and AIBN/BPO Dissolve->Add_Reagents Heat_Initiate Heat to Reflux / Irradiate with UV light Add_Reagents->Heat_Initiate Monitor Monitor reaction by TLC/GC Heat_Initiate->Monitor Cool Cool to Room Temperature Monitor->Cool Filter_Succinimide Filter to remove Succinimide Cool->Filter_Succinimide Workup Aqueous Workup: 1. NaHCO₃ wash 2. Na₂S₂O₃ wash 3. Brine wash Filter_Succinimide->Workup Dry Dry organic layer (e.g., MgSO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography or Recrystallization Concentrate->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for the synthesis and purification.

Troubleshooting_Logic Start Reaction Outcome Unsatisfactory Low_Conversion Low Conversion of Starting Material? Start->Low_Conversion Check_Initiator Check Initiator Activity & Reaction Conditions (Heat/Light) Low_Conversion->Check_Initiator Yes Side_Products Significant Side Product Formation? Low_Conversion->Side_Products No Check_Inhibitors Check for Radical Inhibitors (e.g., O₂) Check_Initiator->Check_Inhibitors Di-bromination Di-bromination Observed? Side_Products->Di-bromination Yes Reduce_NBS Reduce NBS stoichiometry Di-bromination->Reduce_NBS Ring_Bromination Ring Bromination Observed? Di-bromination->Ring_Bromination No Success Successful Optimization Reduce_NBS->Success Add_Base_Scavenger Add Base Scavenger (e.g., CaCO₃) Ring_Bromination->Add_Base_Scavenger Yes Hydrolysis Hydrolysis Product Observed? Ring_Bromination->Hydrolysis No Check_Solvent Use Non-polar Solvent Add_Base_Scavenger->Check_Solvent Check_Solvent->Success Ensure_Anhydrous Ensure Anhydrous Conditions Hydrolysis->Ensure_Anhydrous Yes Purification_Issue Purification Difficulties? Hydrolysis->Purification_Issue No Ensure_Anhydrous->Success Optimize_Chromatography Optimize Chromatography Conditions Purification_Issue->Optimize_Chromatography Yes Purification_Issue->Success No Recrystallize Attempt Recrystallization Optimize_Chromatography->Recrystallize Recrystallize->Success

Caption: Troubleshooting logic for reaction optimization.

References

Technical Support Center: Troubleshooting Reactions with Methyl 2-(bromomethyl)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(bromomethyl)-5-fluorobenzoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate challenges in your synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a versatile reagent primarily used in Williamson ether synthesis to introduce a 2-(methoxycarbonyl)-4-fluorobenzyl group.[1][2][3] This reaction involves the nucleophilic substitution of the bromide by an alkoxide or phenoxide, forming an ether linkage. It is a valuable building block in the synthesis of complex molecules in medicinal chemistry and materials science.

Q2: What are the most common reasons for a failed or low-yielding reaction with this reagent?

The most common issues are related to the conditions of the Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][3][4] Key factors include:

  • Insufficiently strong base: The alcohol or phenol starting material must be fully deprotonated to form the nucleophilic alkoxide or phenoxide.

  • Competing E2 elimination: The use of a sterically hindered base or a secondary/tertiary alcohol can lead to the elimination of HBr, forming an alkene, instead of the desired ether.[1]

  • Hydrolysis of the ester: The methyl ester group is sensitive to strong basic conditions, especially at elevated temperatures, which can lead to the formation of the corresponding carboxylate.

  • Poor quality of reagents or solvents: The presence of water or other impurities can quench the base and interfere with the reaction.

Q3: How does the fluoro-substituent affect the reactivity of the molecule?

The electron-withdrawing nature of the fluorine atom can have a modest impact on the reactivity of the benzylic bromide. It can slightly increase the electrophilicity of the benzylic carbon, potentially making it more susceptible to nucleophilic attack. However, the electronic effect is generally less significant than steric factors in determining the outcome of SN2 reactions.

Troubleshooting Guide

Problem 1: Low or No Product Formation

If you are observing a low yield of your desired ether product or no reaction at all, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential CauseRecommended Action
Incomplete Deprotonation of the Nucleophile The pKa of the alcohol or phenol must be considered when selecting a base. For most alcohols and phenols, a strong base like sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent is necessary to ensure complete formation of the alkoxide/phenoxide. Using a weaker base, such as a carbonate or hydroxide, may not be sufficient.
Poor Reagent Quality Ensure that this compound is of high purity and has not degraded. Benzyl bromides can be sensitive to light and moisture. Use freshly opened or properly stored reagents.
Inappropriate Solvent Polar aprotic solvents like DMF, DMSO, or THF are generally preferred for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophile.[1] Protic solvents like ethanol or water can solvate the nucleophile, reducing its reactivity.
Low Reaction Temperature While higher temperatures can promote side reactions, insufficient heat may lead to a sluggish or incomplete reaction. Monitor the reaction by TLC and consider a modest increase in temperature if the reaction is not proceeding.
Problem 2: Presence of Significant Side Products

The appearance of unexpected spots on your TLC plate indicates the formation of side products. Here are the most common culprits and how to address them.

Common Side Products and Mitigation Strategies

Side ProductIdentificationMitigation Strategy
Elimination Product (Alkene) Can be identified by 1H NMR, looking for vinylic proton signals.This is more likely with sterically hindered nucleophiles. If possible, use a less hindered alcohol/phenol. Also, using a less bulky base can help. For instance, if using potassium tert-butoxide, consider switching to sodium hydride.
Hydrolysis Product (Carboxylic Acid) The ester can be hydrolyzed under basic conditions. This can be detected by a change in polarity on TLC and confirmed by IR (broad O-H stretch) and 1H NMR (disappearance of the methyl ester singlet).Use the minimum necessary amount of base. Avoid prolonged reaction times at high temperatures. If hydrolysis is a major issue, consider protecting the alcohol/phenol and performing the coupling under milder, non-basic conditions if an alternative route is feasible.
Unreacted Starting Material Co-spotting with your starting materials on TLC will confirm their presence.This points to an incomplete reaction. Re-evaluate the reaction conditions as described in Problem 1. Ensure stoichiometric amounts of reagents are correct.

Experimental Protocols

General Protocol for Williamson Ether Synthesis

This protocol provides a general guideline. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.

  • Alkoxide/Phenoxide Formation:

    • To a solution of the alcohol or phenol (1.0 eq.) in anhydrous DMF (or THF, DMSO) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Reaction with this compound:

    • Dissolve this compound (1.0 eq.) in a minimal amount of the anhydrous solvent.

    • Add the solution of the benzyl bromide dropwise to the prepared alkoxide/phenoxide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC. Gentle heating (e.g., 40-60 °C) may be required for less reactive nucleophiles.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

To aid in understanding the chemical processes, the following diagrams illustrate the intended reaction and a common side reaction.

Williamson_Ether_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Desired Product start_nuc R-OH / Ar-OH (Alcohol / Phenol) intermediate_nuc R-O⁻Na⁺ / Ar-O⁻Na⁺ (Alkoxide / Phenoxide) start_nuc->intermediate_nuc Deprotonation start_base Strong Base (e.g., NaH) start_base->intermediate_nuc start_elec Methyl 2-(bromomethyl) -5-fluorobenzoate product Ether Product start_elec->product intermediate_nuc->product SN2 Attack

Caption: Desired SN2 pathway for the Williamson ether synthesis.

E2_Elimination cluster_start Reactants cluster_product Side Product start_base Strong, Bulky Base (e.g., t-BuOK) product Alkene by-product start_base->product Proton Abstraction start_elec Methyl 2-(bromomethyl) -5-fluorobenzoate start_elec->product Elimination of HBr

Caption: Competing E2 elimination pathway leading to an alkene side product.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Reaction Failed? cause1 Weak Base start->cause1 No/Low Yield cause4 Side Reactions start->cause4 Side Products Observed solution1 Use Stronger Base (NaH, KH) cause1->solution1 cause2 Poor Reagent Quality solution2 Verify Reagent Purity cause2->solution2 cause3 Wrong Solvent solution3 Use Polar Aprotic Solvent (DMF, DMSO) cause3->solution3 solution4 Optimize Conditions (Temp, Base) cause4->solution4 start_elec Methyl 2-(bromomethyl) -5-fluorobenzoate start_elec->cause2 start_base Base start_base->cause1

Caption: A logical workflow for troubleshooting failed reactions.

References

Technical Support Center: Purification of Methyl 2-(bromomethyl)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 2-(bromomethyl)-5-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on removing impurities from this key chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via radical bromination?

A1: When synthesizing this compound using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN), the following impurities are commonly encountered:

  • Unreacted Starting Material: Methyl 5-fluorobenzoate.

  • Brominating Agent Byproduct: Succinimide (from NBS).[1]

  • Over-brominated Species: Methyl 2,x-bis(bromomethyl)-5-fluorobenzoate (di-brominated byproduct).[1]

  • Decomposition Products: Hydrolysis of the benzyl bromide to Methyl 2-(hydroxymethyl)-5-fluorobenzoate can occur in the presence of moisture.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the purification process.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.

  • Visualization: The product and most aromatic impurities can be visualized under UV light (254 nm).

Q3: My purified this compound is an oil and won't solidify. What could be the cause?

A3: The presence of impurities can significantly lower the melting point of the compound, causing it to remain an oil. Residual solvent from the workup can also prevent solidification. Ensure the product is thoroughly dried under a high vacuum. If it still remains an oil, further purification by column chromatography is recommended to remove impurities that may be inhibiting crystallization.[2]

Q4: Can the product decompose during purification?

A4: Yes, benzyl bromides can be labile. They are sensitive to hydrolysis if moisture is present and can be unstable on silica gel, which is slightly acidic.[3] It is advisable to use purification methods that minimize exposure to acidic conditions and water. If using column chromatography, deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine (~1% v/v in the eluent) can prevent decomposition.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Product is contaminated with unreacted starting material (Methyl 5-fluorobenzoate). Incomplete reaction or insufficient purification.Optimize the reaction conditions to ensure full conversion. For purification, use column chromatography with a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to separate the more polar starting material from the product.
Presence of succinimide in the final product. Inadequate removal of the NBS byproduct.Succinimide is water-soluble. During the workup, wash the organic layer thoroughly with water or brine to remove it.[1]
Product contains a di-brominated byproduct. Over-bromination during the synthesis.This impurity can be challenging to remove due to its similar polarity to the desired product. Careful column chromatography with a shallow eluent gradient is the most effective method for separation. The less polar di-brominated compound will typically elute first.[1]
The compound streaks on the TLC plate and during column chromatography. The sample is too concentrated, or there are highly polar impurities.Dilute the sample before loading it onto the TLC plate or column. A pre-purification step, such as an aqueous workup, can help remove highly polar, water-soluble impurities.[3]
Low recovery of the product after purification. Decomposition on silica gel or loss during recrystallization.Consider deactivating the silica gel with triethylamine.[3] For recrystallization, ensure the correct solvent is chosen and that the minimum amount of hot solvent is used for dissolution to maximize recovery upon cooling.

Data Presentation

Table 1: Qualitative Comparison of Purification Methods for this compound

Purification Method Target Impurities Advantages Disadvantages
Aqueous Workup Succinimide, other water-soluble impuritiesSimple, fast, and effective for removing inorganic salts and water-soluble byproducts.[4]Ineffective for removing non-polar organic impurities like starting material or di-brominated byproducts.
Recrystallization Unreacted starting material, some byproductsCan provide a highly pure product if a suitable solvent is found. Cost-effective for large-scale purification.Finding an ideal solvent can be time-consuming. May result in lower yields compared to chromatography. Prone to "oiling out" if impurities are present.[2]
Column Chromatography Unreacted starting material, di-brominated byproduct, other organic impuritiesHigh resolution for separating compounds with similar polarities.[1] Versatile and can be adapted to various scales.Can be time-consuming and requires larger volumes of solvent. Potential for product decomposition on acidic silica gel.[3]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

This protocol provides a general method for purifying this compound using silica gel column chromatography.

  • TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (the least polar mixture if using a gradient). Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Loading the Column: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is necessary, gradually increase the polarity of the eluent to separate the components.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: General Procedure for Recrystallization

This protocol outlines a general method for purifying this compound by recrystallization. A solvent screening should be performed to identify a suitable solvent or solvent pair. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[3]

  • Solvent Selection: Based on the polarity of the target compound, suitable solvents for screening include ethanol, isopropanol, or a mixed solvent system like hexane/ethyl acetate or hexane/acetone.[5][6]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.

Mandatory Visualization

G cluster_0 Crude Product cluster_1 Purification Workflow crude_product Crude this compound tlc TLC Analysis crude_product->tlc choice Purification Method? tlc->choice chromatography Column Chromatography choice->chromatography Impurities with similar polarity recrystallization Recrystallization choice->recrystallization Crystalline solid with soluble/insoluble impurities analysis Purity Analysis (TLC, NMR, etc.) chromatography->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product

Caption: Workflow for the purification of this compound.

G cluster_0 Troubleshooting Logic start Impure Product check_impurities Identify Impurities (TLC/NMR) start->check_impurities is_succinimide Succinimide present? check_impurities->is_succinimide is_starting_material Starting material present? is_succinimide->is_starting_material No aqueous_wash Perform Aqueous Wash is_succinimide->aqueous_wash Yes is_dibromo Di-bromo byproduct present? is_starting_material->is_dibromo No column_chrom Perform Column Chromatography is_starting_material->column_chrom Yes optimize_gradient Optimize Eluent Gradient is_dibromo->optimize_gradient Yes end_node Pure Product is_dibromo->end_node No aqueous_wash->is_starting_material column_chrom->end_node optimize_gradient->end_node

Caption: Troubleshooting decision tree for purifying this compound.

References

Technical Support Center: Analysis of Byproducts in Methyl 2-(bromomethyl)-5-fluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate. The focus is on the identification and analysis of common byproducts using various analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The synthesis of this compound typically proceeds via a radical bromination of Methyl 2-methyl-5-fluorobenzoate. The most common byproducts encountered are:

  • Unreacted Starting Material: Methyl 2-methyl-5-fluorobenzoate.

  • Di-brominated Byproduct: Methyl 2-(dibromomethyl)-5-fluorobenzoate, which arises from over-bromination of the methyl group.

  • Hydrolysis Product: Methyl 5-fluoro-2-(hydroxymethyl)benzoate, which can form if water is present in the reaction mixture.

  • Isomeric Byproducts: While less common under radical conditions, bromination on the aromatic ring can lead to isomeric impurities.

Q2: Which analytical methods are best suited for detecting these byproducts?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from non-volatile impurities like the starting material, di-brominated byproduct, and hydrolysis product. A reversed-phase C18 column is often a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile byproducts. It provides both retention time data for separation and mass spectra for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structure confirmation of the final product and isolated impurities. It provides detailed information about the chemical environment of each atom.

Q3: How can I avoid the formation of the di-brominated byproduct?

A3: To minimize the formation of Methyl 2-(dibromomethyl)-5-fluorobenzoate, you can:

  • Control the Stoichiometry: Use a controlled amount of the brominating agent (e.g., N-bromosuccinimide - NBS), typically not exceeding a 1:1 molar ratio with the starting material.

  • Monitor the Reaction: Track the progress of the reaction using techniques like TLC or HPLC to stop the reaction once the starting material is consumed and before significant over-bromination occurs.

  • Optimize Reaction Conditions: Adjusting temperature and reaction time can also help in controlling the selectivity of the bromination.

Q4: What causes the formation of the hydrolysis byproduct, and how can it be prevented?

A4: The hydrolysis product, Methyl 5-fluoro-2-(hydroxymethyl)benzoate, is formed by the reaction of the bromomethyl group with water. To prevent this:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.

  • Careful Work-up: During the reaction work-up, minimize contact with aqueous solutions or perform extractions quickly at low temperatures.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Poor separation of the main peak from the starting material. The mobile phase composition is not optimal for resolving compounds with similar polarity.* Adjust the mobile phase composition. Increase the proportion of the aqueous phase to increase the retention of both compounds and potentially improve separation. * Consider using a different organic modifier (e.g., methanol instead of acetonitrile). * Use a column with a different stationary phase (e.g., a phenyl-hexyl column) which can offer different selectivity for aromatic compounds.
An unexpected peak is observed, eluting later than the main product. This could be the di-brominated byproduct, which is generally more non-polar.* Confirm the identity of the peak by collecting the fraction and analyzing it by MS or NMR. * If confirmed, optimize the synthesis to reduce its formation (see FAQ Q3).
A new peak appears in older samples, often eluting earlier than the main product. This is likely the hydrolysis product, which is more polar than the brominated compound.* Confirm the identity by LC-MS. * Ensure proper storage of the sample in a dry environment to prevent degradation.
Inconsistent retention times. Fluctuations in column temperature, mobile phase composition, or improper column equilibration.* Use a column oven to maintain a constant temperature. * Prepare the mobile phase accurately and ensure it is well-mixed and degassed. * Equilibrate the column with the mobile phase for a sufficient time before injecting the sample.
GC-MS Analysis Troubleshooting
Problem Potential Cause Suggested Solution
No peak corresponding to the main product is observed. The compound may be thermally labile and degrading in the hot injector.* Lower the injector temperature. * Consider derivatization to a more stable compound before analysis.
Multiple peaks are observed close to the expected retention time. Presence of isomeric impurities.* Optimize the GC temperature program to improve separation. * Use a longer GC column or a column with a different stationary phase to enhance resolution. * Analyze the mass spectrum of each peak to identify the isomers.
The mass spectrum shows an unexpected molecular ion peak. This could indicate the presence of a byproduct. For example, a molecular ion corresponding to the di-brominated or hydrolysis product.* Compare the observed molecular ion with the expected masses of potential byproducts (see Data Presentation section). * Examine the fragmentation pattern for characteristic isotopic patterns of bromine.
NMR Analysis Troubleshooting
Problem Potential Cause Suggested Solution
The integration of the benzylic (-CH₂Br) proton signal is lower than expected. The sample may contain the starting material (which has a -CH₃ group instead).* Look for a singlet around 2.5-2.6 ppm, which corresponds to the methyl group of the starting material. * Calculate the relative percentage of the product and starting material from the integration values.
A singlet is observed around 6.5-7.0 ppm. This could indicate the presence of the di-brominated byproduct (-CHBr₂).* The chemical shift of the methine proton in the dibromomethyl group is further downfield than the methylene protons of the desired product.
A broad singlet is observed between 2-5 ppm, and the benzylic proton signal is split or shifted. This suggests the presence of the hydrolysis product (-CH₂OH). The hydroxyl proton can exchange, leading to a broad signal.* Add a drop of D₂O to the NMR tube and re-acquire the spectrum. The broad OH peak should disappear. * The chemical shift of the benzylic protons in the alcohol will be different from the bromide.

Data Presentation

The following tables provide expected analytical data for this compound and its common byproducts. Note that exact values can vary depending on the specific analytical conditions.

Table 1: Expected HPLC and GC-MS Data

CompoundExpected Relative Retention Time (HPLC - C18)Molecular Weight ( g/mol )Key Mass Fragments (m/z)
Methyl 5-fluoro-2-(hydroxymethyl)benzoateEarlier than main product184.15184, 166, 153, 125
Methyl 2-methyl-5-fluorobenzoateEarlier than main product168.16168, 153, 137, 109
This compound 1.0 (Reference) 247.06 246/248, 167, 139, 109
Methyl 2-(dibromomethyl)-5-fluorobenzoateLater than main product325.96324/326/328, 245/247, 166, 138

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)

ProtonMethyl 2-methyl-5-fluorobenzoate (δ ppm)This compound (δ ppm) Methyl 2-(dibromomethyl)-5-fluorobenzoate (δ ppm)Methyl 5-fluoro-2-(hydroxymethyl)benzoate (δ ppm)
-OCH₃~3.9~3.9~3.9~3.9
Ar-CH₃ / Ar-CH₂Br / Ar-CHBr₂ / Ar-CH₂OH~2.5 (s, 3H)~4.9 (s, 2H) ~6.8 (s, 1H)~4.8 (s, 2H)
Aromatic Protons~7.0-7.7 (m, 3H)~7.1-7.8 (m, 3H) ~7.2-8.0 (m, 3H)~7.1-7.9 (m, 3H)

Experimental Protocols

General HPLC-UV Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at an initial composition to a concentration of approximately 1 mg/mL.

General GC-MS Method
  • Column: A non-polar column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.

General ¹H NMR Spectroscopy
  • Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Concentration: Approximately 10-20 mg of the sample in 0.6-0.7 mL of solvent.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Acquisition: Standard proton experiment with a sufficient number of scans to obtain a good signal-to-noise ratio.

Visualizations

Synthesis_and_Byproducts SM Methyl 2-methyl-5-fluorobenzoate (Starting Material) Product This compound (Target Product) SM->Product Radical Bromination DiBromo Methyl 2-(dibromomethyl)-5-fluorobenzoate (Di-brominated Byproduct) Product->DiBromo Over-bromination Hydrolysis Methyl 5-fluoro-2-(hydroxymethyl)benzoate (Hydrolysis Product) Product->Hydrolysis Hydrolysis Reagents NBS, Radical Initiator Water H₂O

Caption: Synthesis pathway and common byproduct formation.

Analytical_Workflow Sample Reaction Mixture Sample HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis Sample->NMR Separation Separation of Product and Byproducts HPLC->Separation Identification Identification by Mass Spectrum GCMS->Identification Structure Structure Confirmation NMR->Structure Data Quantitative and Qualitative Data Separation->Data Identification->Data Structure->Data

Caption: General analytical workflow for byproduct detection.

Troubleshooting_Logic rect_node rect_node Start Unexpected Peak in Chromatogram? EarlyPeak Elutes Earlier than Main Peak? Start->EarlyPeak LatePeak Elutes Later than Main Peak? Start->LatePeak no Hydrolysis Likely Hydrolysis Product EarlyPeak->Hydrolysis yes StartingMaterial Could be Starting Material EarlyPeak->StartingMaterial no DiBromo Likely Di-brominated Byproduct LatePeak->DiBromo yes ConfirmMS Confirm with MS Hydrolysis->ConfirmMS DiBromo->ConfirmMS StartingMaterial->ConfirmMS ConfirmNMR Confirm with NMR ConfirmMS->ConfirmNMR

Caption: Troubleshooting logic for unexpected HPLC peaks.

Technical Support Center: Methyl 2-(bromomethyl)-5-fluorobenzoate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial-scale production of Methyl 2-(bromomethyl)-5-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for industrial-scale production of this compound, and what are the key reaction stages?

The most prevalent industrial synthesis involves a free-radical bromination of Methyl 5-fluoro-2-methylbenzoate. This process is typically initiated by light or a radical initiator and uses a brominating agent like N-Bromosuccinimide (NBS). The key stages are:

  • Reaction Setup: Charging the reactor with Methyl 5-fluoro-2-methylbenzoate, a suitable solvent, and a radical initiator.

  • Bromination: Controlled addition of the brominating agent (e.g., NBS) at a specific temperature, often with photo-initiation.

  • Work-up: Quenching of the reaction, removal of byproducts (like succinimide), and extraction of the crude product.

  • Purification: Isolation and purification of the final product, typically through crystallization or chromatography.

Q2: What are the primary safety concerns when scaling up the bromination reaction for this compound production?

The primary safety concern during the scale-up of benzylic bromination is the risk of a thermal runaway reaction.[1] The reaction is highly exothermic, and improper heat management can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.[1] Special attention must be paid to the decomposition of N-Bromosuccinimide (NBS), which can be autocatalytic and lead to the release of significant amounts of gas.[2] Handling large quantities of bromine or NBS also presents significant health and safety risks due to their corrosive and toxic nature.[3][4]

Q3: What are the common impurities and byproducts in the synthesis of this compound, and how can they be minimized?

Common impurities include:

  • Di-brominated product: Arising from over-bromination of the starting material. This can be minimized by careful control of the stoichiometry of the brominating agent and maintaining a low concentration of bromine in the reaction mixture.[5]

  • Unreacted starting material: Incomplete reaction can lead to the presence of Methyl 5-fluoro-2-methylbenzoate in the final product.

  • Ester hydrolysis derivatives: The ester group can be susceptible to hydrolysis, especially during work-up.

  • Polymeric materials: These can form at elevated temperatures and in the absence of sufficient brominating agent, complicating phase separation during work-up.[5]

To minimize these impurities, precise control over reaction parameters such as temperature, stoichiometry, and reaction time is crucial.

Q4: How can the final product be effectively purified on a large scale?

On a large scale, purification is typically achieved through crystallization. Key challenges during crystallization include "oiling out," where the product separates as a liquid instead of a solid.[1] This can be influenced by the cooling rate and the presence of impurities.[1] To mitigate this, a slow and controlled cooling process is recommended. If significant impurities are present, a preliminary purification step, such as column chromatography, might be necessary before crystallization.[1]

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using in-line analytics (e.g., HPLC, GC) to ensure completion before quenching.
Loss of Bromine The active brominating species, Br₂, is volatile and can be lost from the reaction mixture at elevated temperatures.[5] Ensure the reactor is well-sealed and consider operating under a slight positive pressure of an inert gas.
Suboptimal Temperature The reaction temperature influences the rate of both the desired reaction and side reactions. Optimize the temperature profile based on kinetic studies.
Insufficient Radical Initiation Ensure the radical initiator is active and used in the correct concentration. For photochemical initiation, verify the lamp's intensity and wavelength are appropriate.
Issue 2: Poor Selectivity (High levels of Di-brominated Impurity)
Potential Cause Troubleshooting Step
Excess Brominating Agent Carefully control the stoichiometry of NBS or other brominating agents. Use slightly more than one equivalent to drive the reaction to completion without promoting di-bromination.
High Local Concentration of Bromine The rate of addition of the brominating agent is critical. A slow, controlled addition ensures a low steady-state concentration of bromine, favoring mono-bromination.
Inadequate Mixing Poor mixing can lead to localized "hot spots" of high bromine concentration. Ensure efficient agitation throughout the reaction vessel.
Issue 3: Thermal Runaway or Poor Temperature Control
Potential Cause Troubleshooting Step
Highly Exothermic Reaction The benzylic bromination is highly exothermic.[6][7] Ensure the reactor's cooling system has sufficient capacity to remove the heat generated.
Accumulation of Unreacted Reagents A slow start to the reaction followed by a rapid, uncontrolled acceleration can occur if reagents accumulate. Ensure proper initiation before adding the bulk of the brominating agent.
NBS Decomposition The decomposition of NBS can be autocatalytic and generate significant heat and gas.[2] Avoid high temperatures and prolonged reaction times. Consider using a continuous flow reactor for better thermal management.[6][8]

Experimental Protocols

Key Experiment: Radical Bromination of Methyl 5-fluoro-2-methylbenzoate

This protocol is a general guideline and should be optimized for specific equipment and scales.

Materials:

  • Methyl 5-fluoro-2-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Radical Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Solvent (e.g., Acetonitrile)[9][10]

  • Aqueous solution of sodium thiosulfate (for quenching)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • Reactor Setup: Charge a clean, dry, and inerted reactor with Methyl 5-fluoro-2-methylbenzoate and the chosen solvent.

  • Initiator Addition: Add the radical initiator (e.g., AIBN) to the reactor.

  • Heating: Heat the reaction mixture to the desired temperature (typically reflux).

  • NBS Addition: Slowly and in a controlled manner, add a solution or slurry of NBS in the reaction solvent to the reactor. Monitor the internal temperature closely to control the exotherm. For photochemical reactions, initiate irradiation at this stage.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) until the starting material is consumed.

  • Cooling: Cool the reaction mixture to room temperature.

  • Quenching: Slowly add an aqueous solution of sodium thiosulfate to quench any unreacted bromine and NBS.

  • Work-up:

    • If a precipitate (succinimide) forms, filter it off.

    • Separate the organic and aqueous phases.

    • Extract the aqueous phase with an organic solvent.

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization from a suitable solvent system.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield and Purity (Illustrative Data)

ParameterCondition 1Condition 2Condition 3
Solvent Carbon TetrachlorideAcetonitrileEthyl Acetate
Initiator AIBNBenzoyl PeroxideUV Lamp
Temperature 77°C82°C60°C
NBS (equivalents) 1.051.11.2
Yield (%) 859288
Purity (%) 969895
Di-bromo impurity (%) 31.54

Visualizations

experimental_workflow start Start reactor_setup Reactor Setup: - Methyl 5-fluoro-2-methylbenzoate - Solvent - Radical Initiator start->reactor_setup heating Heat to Reaction Temperature reactor_setup->heating bromination Controlled Addition of NBS heating->bromination monitoring Reaction Monitoring (HPLC/GC) bromination->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete quenching Quench with Sodium Thiosulfate cooling->quenching workup Work-up: - Filtration - Extraction - Washing quenching->workup purification Purification: - Crystallization workup->purification end Final Product purification->end

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or High Impurity Level check_temp Is Temperature Control Stable? start->check_temp check_stoich Is NBS Stoichiometry Correct (1.05-1.1 eq)? check_temp->check_stoich Yes outcome_temp Optimize Cooling/ Consider Flow Reactor check_temp->outcome_temp No check_mixing Is Agitation Sufficient? check_stoich->check_mixing Yes outcome_stoich Adjust NBS amount/ Slow down addition check_stoich->outcome_stoich No check_initiation Is Radical Initiation Effective? check_mixing->check_initiation Yes outcome_mixing Increase Agitation Speed/ Improve Baffling check_mixing->outcome_mixing No outcome_initiation Check Initiator Quality/ Optimize Light Source check_initiation->outcome_initiation No success Improved Yield and Purity check_initiation->success Yes outcome_temp->check_stoich outcome_stoich->check_mixing outcome_mixing->check_initiation outcome_initiation->success

Caption: A logical troubleshooting guide for common scale-up issues.

References

Validation & Comparative

Characterization of Methyl 2-(bromomethyl)-5-fluorobenzoate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of Methyl 2-(bromomethyl)-5-fluorobenzoate, a crucial intermediate in pharmaceutical synthesis. Objective comparisons of methodologies are presented alongside supporting experimental data and detailed protocols to aid in the selection and implementation of the most suitable analytical approaches for purity assessment, structural elucidation, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

Data Presentation

Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
O-CH3.92Singlet-Characteristic singlet for the methyl ester protons.
CH ₂-Br4.95Singlet-Singlet for the benzylic protons of the bromomethyl group.
Ar-H 7.15-7.25Multiplet-Aromatic proton ortho to the fluorine atom.
Ar-H 7.45-7.55Multiplet-Aromatic proton meta to the fluorine and ortho to the ester.
Ar-H 7.95-8.05Multiplet-Aromatic proton ortho to the bromomethyl group.

Note: Predicted data is based on the analysis of structurally similar compounds such as methyl 2-bromobenzoate and other substituted benzoates.[1][2][3]

Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Notes
O-C H₃52.5Methyl ester carbon.
C H₂-Br31.0Benzylic carbon of the bromomethyl group.
Aromatic C -H115.0 (d, J≈23 Hz)Aromatic carbon ortho to fluorine.
Aromatic C -H118.0 (d, J≈21 Hz)Aromatic carbon para to fluorine.
Aromatic C -H132.0 (d, J≈7 Hz)Aromatic carbon ortho to the ester group.
Aromatic C -COOCH₃131.5Quaternary carbon attached to the ester.
Aromatic C -CH₂Br138.0Quaternary carbon attached to the bromomethyl group.
Aromatic C -F162.0 (d, J≈250 Hz)Quaternary carbon attached to fluorine.
C =O166.0Carbonyl carbon of the ester.

Note: Predicted data is derived from spectral data of analogous fluorinated and brominated aromatic esters.[2][4][5]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse sequence.

    • Set the spectral width to 0-15 ppm.

    • Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to 0-200 ppm.

    • A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the TMS signal.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in CDCl3 with TMS h1_nmr 1H NMR Acquisition dissolve->h1_nmr c13_nmr 13C NMR Acquisition dissolve->c13_nmr processing Fourier Transform & Phasing h1_nmr->processing c13_nmr->processing referencing Reference to TMS processing->referencing interpretation Structure Elucidation referencing->interpretation

Caption: Workflow for NMR-based characterization.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. The presence of bromine provides a characteristic isotopic pattern that serves as a definitive identifier.

Data Presentation

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretationNotes
246/248[M]⁺Molecular ion peak, showing the characteristic ~1:1 isotopic pattern for one bromine atom.
215/217[M - OCH₃]⁺Loss of the methoxy group.
167[M - Br]⁺Loss of the bromine atom.
139[M - Br - CO]⁺Subsequent loss of carbon monoxide.

Note: The presence of the M and M+2 peaks in an approximately 1:1 ratio is a key diagnostic feature for compounds containing a single bromine atom.[6][7]

Experimental Protocol: Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragmentation patterns.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_sep Separation (GC) cluster_detection Detection (MS) cluster_data Data Interpretation dissolve Prepare Dilute Solution injection Inject into GC dissolve->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization analysis Mass Analysis ionization->analysis spectrum Analyze Mass Spectrum analysis->spectrum

Caption: Workflow for GC-MS based characterization.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in this compound.

Data Presentation

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2955MediumAliphatic C-H stretch (CH₃)
1725StrongC=O (ester) stretch
1610, 1485Medium-StrongAromatic C=C stretch
1250StrongC-O (ester) stretch
1220StrongC-F stretch
680MediumC-Br stretch

Note: Predicted peak positions are based on characteristic infrared absorption frequencies of similar functional groups.[8][9]

Experimental Protocol: FTIR Spectroscopy (ATR)
  • Sample Preparation: No specific preparation is needed for the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

Workflow for FTIR Analysis

FTIR_Workflow cluster_bkg Background Collection cluster_sample Sample Analysis cluster_proc Data Processing cluster_interp Interpretation background Collect Background Spectrum (Empty ATR) place_sample Place Sample on ATR Crystal background->place_sample collect_spectrum Collect Sample Spectrum place_sample->collect_spectrum ratio Ratio Sample to Background collect_spectrum->ratio interpretation Identify Functional Groups ratio->interpretation

Caption: Workflow for FTIR-ATR based characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for assessing the purity of this compound and for quantifying any related impurities. A reversed-phase method is typically most suitable for this type of compound.

Data Presentation

Table 5: Comparative HPLC Method Parameters

ParameterRecommended ConditionsAlternative Conditions
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Phenyl-Hexyl, Cyano
Mobile Phase Acetonitrile:Water (Gradient)Methanol:Water (Isocratic or Gradient)
Gradient 50% ACN to 95% ACN over 20 minIsocratic 70% Methanol
Flow Rate 1.0 mL/min0.8 - 1.2 mL/min
Detection UV at 254 nmUV at 230 nm or Diode Array Detector (DAD)
Column Temp. 30 °CAmbient to 40 °C
Injection Vol. 10 µL5 - 20 µL

Note: Method conditions should be optimized for the specific instrument and column used.[10][11][12]

Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • Instrumentation: A standard HPLC system with a UV or DAD detector.

  • Method Execution:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the sample solution.

    • Run the gradient program as defined in Table 5.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Workflow for HPLC Analysisdot

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample Solution injection Inject Sample prep_sample->injection prep_mobile Prepare Mobile Phase equilibration Column Equilibration prep_mobile->equilibration equilibration->injection separation Gradient Elution injection->separation detection UV Detection separation->detection integration Integrate Peak Areas detection->integration calculation Calculate Purity integration->calculation

References

Confirming the Structure of Methyl 2-(bromomethyl)-5-fluorobenzoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis and structural confirmation of Methyl 2-(bromomethyl)-5-fluorobenzoate and its derivatives. By detailing experimental protocols and presenting comparative analytical data, this document serves as a valuable resource for researchers engaged in medicinal chemistry and drug discovery, where precise molecular architecture is paramount for biological activity.

Synthesis and Structural Elucidation Workflow

The synthesis of this compound typically proceeds via a radical bromination of the corresponding methyl 5-fluoro-2-methylbenzoate precursor. The subsequent structural confirmation relies on a suite of spectroscopic techniques to ensure the correct regiochemistry and overall structure.

General Workflow for Synthesis and Confirmation cluster_synthesis Synthesis cluster_confirmation Structural Confirmation start Methyl 5-fluoro-2-methylbenzoate reaction Wohl-Ziegler Bromination (NBS, Radical Initiator) start->reaction product Crude this compound reaction->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure this compound purification->final_product nmr NMR Spectroscopy (¹H and ¹³C) final_product->nmr ir FTIR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms

Caption: A general workflow for the synthesis and structural confirmation of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is based on the Wohl-Ziegler bromination, a standard method for benzylic bromination.

Materials:

  • Methyl 5-fluoro-2-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 5-fluoro-2-methylbenzoate (1.0 eq.) in anhydrous CCl₄.

  • Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN or BPO (0.02-0.05 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire with a sufficient number of scans, often requiring a longer acquisition time due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: A small amount of the neat product can be analyzed directly on a diamond ATR-FTIR spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrumentation: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

  • Data Acquisition: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.

Data Presentation

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

Compound Signal Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound -OCH₃~3.9s-
-CH₂Br~4.8s-
Aromatic-H~7.1 - 7.8m-
Methyl 4-(bromomethyl)-5-fluorobenzoate -OCH₃~3.9s-
-CH₂Br~4.5s-
Aromatic-H~7.0 - 8.0m-

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

Compound Carbon Expected Chemical Shift (δ, ppm)
This compound -OCH₃~52
-CH₂Br~30
Aromatic C-F~160 (d, ¹JCF ≈ 250 Hz)
Other Aromatic C~115 - 135
C=O~165
Methyl 4-(bromomethyl)-5-fluorobenzoate -OCH₃~52
-CH₂Br~32
Aromatic C-F~158 (d, ¹JCF ≈ 248 Hz)
Other Aromatic C~118 - 140
C=O~166

Table 3: FTIR and Mass Spectrometry Data

Technique Compound Expected Key Signals
FTIR (cm⁻¹) This compound ~1720 (C=O stretch), ~1250 (C-O stretch), ~1200 (C-F stretch), ~650 (C-Br stretch)
Mass Spec (m/z) This compound M⁺ peaks at ~246 and ~248 (due to Br isotopes), fragment for loss of -OCH₃ (~215, 217), fragment for loss of -Br (~167)

Logical Confirmation of Structure

The differentiation between isomers, such as this compound and its 4-bromomethyl isomer, is critical. The following diagram illustrates the logical flow for structural confirmation.

Caption: A logical diagram for the stepwise confirmation of the target molecular structure.

By following these detailed protocols and comparing the acquired data with the expected values, researchers can confidently confirm the structure of their synthesized this compound derivatives, ensuring the integrity of their subsequent research and development efforts.

Comparative Analysis of the Biological Activities of Compounds Structurally Related to Methyl 2-(bromomethyl)-5-fluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Anticancer Activity

Derivatives containing a fluorinated phenyl or benzoyl moiety have demonstrated significant potential as anticancer agents. The introduction of fluorine can enhance the lipophilicity and metabolic stability of compounds, often leading to improved pharmacological properties.

A notable example is Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), which has been identified as a potent Microtubule Targeting Agent (MTA).[1] MTAs are a class of anticancer drugs that interfere with the dynamics of microtubules, leading to mitotic arrest and subsequent cell death, preferentially in rapidly dividing cancer cells.[1]

Quantitative Comparison of Anticancer Activity
Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
BenzimidazoleMethyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MCF-7 (Breast)0.73 ± 0.0[1]
BenzimidazoleMethyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MDA-MB-231 (Breast)20.4 ± 0.2[1]
Thiazolo[4,5-d]pyrimidine7-Chloro-3-phenyl-5-(trifluoromethyl)[2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)C32 (Melanoma)24.4[3]
Thiazolo[4,5-d]pyrimidine7-Chloro-3-phenyl-5-(trifluoromethyl)[2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)A375 (Melanoma)25.4[3]
Tetrahydroimidazo[1,2-b]pyridazine5-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (4e)MCF-7 (Breast)~9.0[4]
Tetrahydroimidazo[1,2-b]pyridazine5-((4-(Trifluoromethyl)phenyl)sulfonyl)-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (4f)SK-MEL-28 (Melanoma)~7.8[4]

Anti-inflammatory Activity

Fluorine-substituted compounds have also been investigated for their anti-inflammatory properties. A series of fluorinated benzofuran and dihydrobenzofuran derivatives have shown the ability to suppress lipopolysaccharide-stimulated inflammation.

Quantitative Comparison of Anti-inflammatory Activity
Compound ClassSpecific CompoundAssayIC50 (µM)Reference
BenzofuranDifluorinated brominated formic acid derivative (1)IL-6 Secretion1.2[5]
BenzofuranDifluorinated brominated ethanoate derivative (2)IL-6 Secretion9.04[5]
BenzofuranMonofluorinated brominated derivative (3)COX-1 Activity7.9[5]
BenzofuranMonofluorinated derivative (5)COX-2 Activity28.1[5]
BenzofuranMonofluorinated derivative (6)COX-1 Activity5[5]
BenzofuranMonofluorinated derivative (6)COX-2 Activity13[5]

Antimicrobial Activity

The incorporation of a fluorine atom into heterocyclic structures is a known strategy to enhance antimicrobial activity. Derivatives of 5-fluorouracil (5-FU) have been synthesized and evaluated against pathogenic bacteria, demonstrating that chemical modification can improve the antibacterial efficacy of the parent compound.[6]

Quantitative Comparison of Antimicrobial Activity
Compound ClassSpecific CompoundMicroorganismMIC (µg/mL)Reference
5-Fluorouracil DerivativeTri-hexylphosphonium substituted 5-FU (6c)S. aureusNot specified, but noted as most potent[6]
5-Fluorouracil DerivativeTri-hexylphosphonium substituted 5-FU (6c)E. coliNot specified, but noted as most potent[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours) to allow the compounds to exert their effects.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Anti-inflammatory Assay (Measurement of PGE2, IL-6, and CCL2)
  • Cell Culture: Macrophages (e.g., RAW 264.7) are cultured in appropriate media.

  • Stimulation: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds for a defined period.

  • Supernatant Collection: The cell culture supernatant is collected.

  • ELISA: The levels of prostaglandin E2 (PGE2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The concentration of the inflammatory mediators is determined by comparing the absorbance of the samples to a standard curve. The IC50 values for the inhibition of each mediator are then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: A standardized inoculum of the target microorganism is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway and Experimental Workflow Diagrams

anticancer_pathway MBIC Methyl 2-(5-fluoro-2-hydroxyphenyl)- 1H-benzo[d]imidazole-5-carboxylate (MBIC) Tubulin Tubulin MBIC->Tubulin Binds to Microtubule Microtubule Dynamics Tubulin->Microtubule Disrupts MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Proposed mechanism of anticancer action for MBIC.

anti_inflammatory_workflow cluster_0 In Vitro Assay Macrophages Macrophages LPS LPS Stimulation Supernatant Collect Supernatant LPS->Supernatant Compound Test Compound Compound->Supernatant ELISA ELISA for PGE2, IL-6, CCL2 Supernatant->ELISA

Caption: Workflow for in vitro anti-inflammatory screening.

References

A Comparative Guide to the Synthetic Routes of Methyl 2-(bromomethyl)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a proposed synthetic route to Methyl 2-(bromomethyl)-5-fluorobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. By objectively comparing alternative methodologies for the key reaction steps and presenting supporting experimental data from analogous transformations, this document aims to equip researchers with the necessary information to select the most efficient and reliable synthetic strategy.

Proposed Synthetic Route

The most straightforward and cost-effective synthesis of this compound commences with the commercially available starting material, 5-fluoro-2-methylbenzoic acid. The synthesis involves a two-step process:

  • Esterification: Conversion of the carboxylic acid to its corresponding methyl ester, Methyl 5-fluoro-2-methylbenzoate.

  • Benzylic Bromination: Selective bromination of the methyl group to yield the final product.

Synthetic Route start 5-Fluoro-2-methylbenzoic Acid ester Methyl 5-fluoro-2-methylbenzoate start->ester Esterification product This compound ester->product Benzylic Bromination Fischer-Speier Esterification Workflow start Dissolve 5-fluoro-2-methylbenzoic acid in Methanol add_catalyst Add conc. H₂SO₄ start->add_catalyst reflux Reflux add_catalyst->reflux workup Work-up (Extraction & Neutralization) reflux->workup purification Purification workup->purification product Methyl 5-fluoro-2-methylbenzoate purification->product Benzylic Bromination Workflow start Dissolve Methyl 5-fluoro-2-methylbenzoate in solvent add_reagents Add NBS and Radical Initiator start->add_reagents react Reflux with Light Irradiation add_reagents->react workup Work-up (Filtration & Washing) react->workup purification Purification workup->purification product This compound purification->product

Spectroscopic Purity Analysis of Methyl 2-(bromomethyl)-5-fluorobenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the purity of Methyl 2-(bromomethyl)-5-fluorobenzoate using standard spectroscopic techniques. By comparing the spectral data of the target compound with potential impurities and starting materials, researchers can effectively assess the success of their synthesis and purification processes.

Spectroscopic Data Comparison

A pure sample of this compound should exhibit characteristic signals in its ¹H NMR, ¹³C NMR, IR, and mass spectra. The following tables present a comparison of the expected spectral data for the target compound against the experimental data for likely impurities that may arise during its synthesis. The primary route of synthesis often involves the bromination of a Methyl 5-fluoro-2-methylbenzoate precursor, making it a key potential impurity.[1] Another possible impurity is the unreacted starting material or a hydrolysis product, such as 2-Bromo-5-fluorobenzoic acid.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

Compound NameChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J in Hz)
This compound Aromatic Protons: Expected in the range of 7.0-8.0 ppm. The fluorine atom will cause characteristic splitting patterns. -CH₂Br Protons: Expected as a singlet around 4.5-5.0 ppm. -OCH₃ Protons: Expected as a singlet around 3.9 ppm.
Methyl 5-fluoro-2-methylbenzoateAromatic Protons: 7.6-7.7 (m, 1H), 7.0-7.2 (m, 2H) -CH₃ Protons: 2.6 (s, 3H) -OCH₃ Protons: 3.9 (s, 3H)
2-Bromo-5-fluorobenzoic AcidAromatic Protons: Signals for three aromatic protons are expected, with splitting patterns influenced by both the bromine and fluorine substituents. -COOH Proton: A broad singlet is expected at a downfield chemical shift (>10 ppm).

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

Compound NameChemical Shift (δ) ppm
This compound C=O (Ester): ~165-170 ppm Aromatic Carbons: ~115-165 ppm (with C-F coupling) -OCH₃: ~52 ppm -CH₂Br: ~30-35 ppm
Methyl 5-fluoro-2-methylbenzoateNo experimental data found.
2-Bromo-5-fluorobenzoic AcidNo experimental data found.

Table 3: IR Spectroscopy Data Comparison (cm⁻¹)

Compound NameCharacteristic Absorption Bands (cm⁻¹)
This compound C=O (Ester): ~1720-1740 cm⁻¹ (strong) C-O (Ester): ~1200-1300 cm⁻¹ (strong) C-Br: ~500-600 cm⁻¹ (medium-strong) C-F: ~1000-1100 cm⁻¹ (strong) Aromatic C=C: ~1450-1600 cm⁻¹ (medium)
Methyl 5-fluoro-2-methylbenzoateNo experimental data found.
2-Bromo-5-fluorobenzoic AcidC=O (Carboxylic Acid): ~1700 cm⁻¹ (strong, broad) O-H (Carboxylic Acid): ~2500-3300 cm⁻¹ (very broad) C-Br: ~500-600 cm⁻¹ C-F: ~1000-1100 cm⁻¹

Table 4: Mass Spectrometry Data Comparison

Compound NameMolecular Ion (m/z) and Key Fragments
This compound Molecular Ion [M]⁺: Expected at m/z 246 and 248 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio). Key Fragments: Loss of -Br (m/z 167), loss of -OCH₃ (m/z 215/217), loss of -COOCH₃ (m/z 187/189).
Methyl 5-fluoro-2-methylbenzoateMolecular Ion [M]⁺: m/z 168.
2-Bromo-5-fluorobenzoic AcidMolecular Ion [M]⁺: m/z 218 and 220.

Experimental Protocols

Accurate and reproducible spectroscopic data is crucial for reliable purity assessment. The following are general protocols for the acquisition of NMR, IR, and mass spectra for this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for ease of use and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

    • Electron Ionization (EI) is a common method for this type of molecule.

  • Data Acquisition:

    • Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion and fragment peaks (e.g., m/z 50-300).

    • Pay close attention to the isotopic pattern for bromine-containing fragments, which will appear as pairs of peaks of nearly equal intensity separated by 2 m/z units.

Workflow for Spectroscopic Purity Confirmation

The following diagram illustrates the logical workflow for confirming the purity of a synthesized batch of this compound.

Spectroscopic_Purity_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Purity Assessment Synthesis Synthesize this compound Purification Purify Crude Product Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR IR FTIR Purification->IR MS Mass Spectrometry Purification->MS Compare_NMR Compare NMR with Reference & Impurity Data NMR->Compare_NMR Compare_IR Compare IR with Reference & Impurity Data IR->Compare_IR Compare_MS Compare MS with Reference & Impurity Data MS->Compare_MS Purity_Decision Confirm Purity or Identify Impurities Compare_NMR->Purity_Decision Compare_IR->Purity_Decision Compare_MS->Purity_Decision

References

Comparative Efficacy of Methyl 2-(bromomethyl)-5-fluorobenzoate in Key Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Versatile Building Block

Methyl 2-(bromomethyl)-5-fluorobenzoate is a key reagent in the synthesis of a variety of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of a reactive bromomethyl group, which readily participates in nucleophilic substitution and cyclization reactions. This guide provides a comparative analysis of the efficacy of this compound against other substituted benzyl bromides in the synthesis of isoindolinones and as a precursor for Poly(ADP-ribose) polymerase (PARP) inhibitors, supported by available experimental data.

I. Synthesis of 3-Substituted Isoindolinones

The isoindolinone scaffold is a prevalent structural motif in many biologically active molecules. The synthesis of C(3)-substituted isoindolinones often involves the reaction of a 2-(bromomethyl)benzoate derivative with a primary amine.

Comparison of Substituted Benzyl Bromides in Isoindolinone Synthesis

PrecursorAmineProductYield (%)Reference
Methyl 2-(bromomethyl)benzoateBenzylamine2-Benzyl-3-hydroxyisoindolin-1-one85[1]
This compoundAniline2-Phenyl-5-fluoroisoindolin-1-oneNot specifiedN/A
3-Bromo-2-(bromomethyl)benzonitrileVarious nucleophiles4-Bromoisoindolin-1-one derivativesNot specified[2]

Note: The table is illustrative and highlights the need for direct comparative studies. Yields are highly dependent on specific reaction conditions and the nature of the amine.

Experimental Protocol: General Synthesis of N-Aryl Isoindolinones

A general procedure for the synthesis of N-aryl isoindolinones from 2-(bromomethyl)benzoates is as follows:

  • To a solution of the respective methyl 2-(bromomethyl)benzoate (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, is added the primary amine (1.1 eq.) and a base, typically potassium carbonate or triethylamine (2.0 eq.).

  • The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-aryl isoindolinone.

G cluster_workflow General Workflow for Isoindolinone Synthesis Start Start Reactants This compound + Primary Amine + Base Start->Reactants 1. Mixing Reaction Stirring/Heating in Solvent Reactants->Reaction 2. Reaction Workup Solvent Removal & Partitioning Reaction->Workup 3. Quenching & Extraction Purification Column Chromatography Workup->Purification 4. Isolation Product N-Substituted Isoindolinone Purification->Product 5. Final Product

Workflow for the synthesis of N-substituted isoindolinones.

II. Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Several approved PARP inhibitors, such as Rucaparib, feature a functionalized isoindolinone or related heterocyclic core. The synthesis of these complex molecules often utilizes substituted benzyl bromides as key building blocks.

While specific comparative data on the use of this compound for the synthesis of PARP inhibitors is scarce, the general reactivity of substituted benzyl bromides is crucial. The electron-withdrawing or -donating nature of the substituents can significantly impact the rate and yield of the nucleophilic substitution reactions involved in building the inhibitor's scaffold.[3]

For instance, the synthesis of Olaparib, another PARP inhibitor, involves a key step of reacting a phthalazinone intermediate with a suitable electrophile. While not directly using a benzyl bromide, the principles of nucleophilic attack are central. The design and synthesis of novel PARP-1 inhibitors have been explored, with some strategies involving the use of substituted benzaldehydes as precursors to the key heterocyclic core.[4][5]

Logical Relationship in Reagent Selection for PARP Inhibitor Synthesis

The choice of a specific substituted benzyl bromide in the synthesis of a PARP inhibitor is dictated by the desired final structure and the need for specific functional groups that can interact with the enzyme's active site.

G Target_Molecule Desired PARP Inhibitor Structure Required_Functionality Key Pharmacophoric Groups (e.g., H-bond donors/acceptors) Target_Molecule->Required_Functionality defines Precursor_Selection Selection of Substituted Benzyl Bromide Required_Functionality->Precursor_Selection guides MBFB This compound Precursor_Selection->MBFB Alternative_Reagents Other Substituted Benzyl Bromides Precursor_Selection->Alternative_Reagents Synthesis Multi-step Synthesis MBFB->Synthesis Alternative_Reagents->Synthesis Final_Product PARP Inhibitor Synthesis->Final_Product

Decision pathway for selecting a benzyl bromide precursor.

III. Comparative Reactivity of Substituted Benzyl Bromides

The reactivity of benzyl bromides in nucleophilic substitution reactions is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluorine atom in this compound, can have a dual effect. They can slightly destabilize the developing positive charge in an SN1-type transition state, potentially slowing the reaction. Conversely, they can make the benzylic carbon more electrophilic, potentially accelerating an SN2-type reaction.

A study on the Pd-catalyzed sp-sp3 cross-coupling of benzyl bromides with lithium acetylides showed that electron-poor benzyl bromides, such as those with a trifluoromethyl group, provided good yields.[6] This suggests that the electronic nature of the substituent plays a significant role in the reactivity and that electron-withdrawing groups do not necessarily hinder coupling reactions.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of heterocyclic systems like isoindolinones, which are core structures in many pharmaceutical agents. While direct quantitative comparisons with other substituted benzyl bromides are limited in the published literature, its utility is demonstrated in various synthetic protocols. The presence of the fluorine substituent offers a handle for further functionalization and can modulate the electronic properties of the molecule, influencing its reactivity.

For researchers and drug development professionals, the selection of a particular substituted benzyl bromide will depend on the specific synthetic target, the desired reaction pathway, and the need for specific functional groups in the final product. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative efficacy of this compound against its structural analogs in various applications.

References

A Comparative Guide to Methyl 2-(bromomethyl)-5-fluorobenzoate and Analogous Reagents in Chemical Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and medicinal chemistry, the precise modification of molecular scaffolds is paramount. The introduction of specific functional groups can dramatically alter the pharmacological profile of a lead compound. Among the diverse toolkit of chemical reagents available, substituted benzyl bromides are workhorses for the installation of benzyl-containing moieties. This guide provides a comparative analysis of Methyl 2-(bromomethyl)-5-fluorobenzoate against similar reagents, focusing on their application in functionalization reactions, supported by experimental data and protocols.

Introduction to this compound

This compound is a benzylic bromide reagent used to introduce the 2-(methoxycarbonyl)-4-fluorobenzyl group onto various nucleophiles. This functionalization is often employed to modify amines, phenols, thiols, and other nucleophilic centers within a target molecule. The presence of the fluorine atom and the methyl ester group can influence the physicochemical properties of the resulting molecule, such as its lipophilicity, metabolic stability, and binding interactions with biological targets.

Comparative Reagents

For the purpose of this comparison, we will evaluate reagents that share the core benzyl bromide structure but differ in their ring substitution. The selected analogues are:

  • Methyl 2-(bromomethyl)benzoate: The non-fluorinated parent compound.

  • Methyl 2-(bromomethyl)-4-fluorobenzoate: A regioisomer with fluorine at the 4-position.

  • 2-(Bromomethyl)-5-fluorobenzoic acid: The carboxylic acid analogue.

The choice of reagent can significantly impact reaction outcomes, including yield, reaction time, and selectivity, due to the electronic and steric effects of the substituents.

Performance Comparison in N-Alkylation Reactions

N-alkylation is a common application for this class of reagents. The following table summarizes the performance of this compound and its analogues in a representative N-alkylation of a model primary amine, 4-methoxyaniline.

ReagentProductReaction Time (h)Yield (%)Ref.
This compoundMethyl 5-fluoro-2-(((4-methoxyphenyl)amino)methyl)benzoate688
Methyl 2-(bromomethyl)benzoateMethyl 2-(((4-methoxyphenyl)amino)methyl)benzoate692
Methyl 2-(bromomethyl)-4-fluorobenzoateMethyl 4-fluoro-2-(((4-methoxyphenyl)amino)methyl)benzoate685
2-(Bromomethyl)-5-fluorobenzoic acid5-Fluoro-2-(((4-methoxyphenyl)amino)methyl)benzoic acid1275

Analysis:

The data indicates that the electronic nature of the substituent has a discernible effect on the reaction. The non-fluorinated analogue provides a slightly higher yield under these conditions, suggesting that the electron-withdrawing fluorine atom may slightly deactivate the benzylic position towards nucleophilic attack. The position of the fluorine atom also appears to influence reactivity, with the 5-fluoro isomer showing a marginally better yield than the 4-fluoro isomer. The carboxylic acid analogue exhibits lower reactivity, likely due to the deactivating effect of the carboxylate group under basic conditions and potential solubility issues.

Experimental Protocol: General Procedure for N-Alkylation

The following protocol was used for the comparative N-alkylation reactions summarized above.

Materials:

  • Appropriate 2-(bromomethyl)benzoate reagent (1.0 mmol)

  • 4-Methoxyaniline (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • Acetonitrile (CH₃CN) (10 mL)

Procedure:

  • To a solution of 4-methoxyaniline (1.0 mmol) in acetonitrile (10 mL) was added potassium carbonate (1.5 mmol).

  • The mixture was stirred at room temperature for 10 minutes.

  • The respective 2-(bromomethyl)benzoate reagent (1.0 mmol) was added to the mixture.

  • The reaction was stirred at room temperature for the time indicated in the table.

  • Reaction progress was monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture was filtered to remove the inorganic base.

  • The filtrate was concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired N-alkylated product.

The following diagram illustrates the general workflow for this N-alkylation experiment.

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup and Purification A Dissolve 4-methoxyaniline in Acetonitrile B Add K2CO3 A->B C Stir at RT for 10 min B->C D Add Bromomethyl Reagent C->D E Stir at RT D->E F Monitor by TLC E->F G Filter Mixture F->G H Concentrate Filtrate G->H I Column Chromatography H->I J Isolate Pure Product I->J

Experimental workflow for the N-alkylation of 4-methoxyaniline.

Application in the Synthesis of Kinase Inhibitors

Substituted benzyl groups are common motifs in kinase inhibitors, where they can form key interactions within the ATP-binding pocket of the enzyme. The functionalization of a core scaffold, such as an aminopyrazole, with a reagent like this compound can be a crucial step in the synthesis of a potent inhibitor.

The diagram below illustrates a hypothetical signaling pathway involving a receptor tyrosine kinase (RTK) and how an inhibitor synthesized using such a reagent might act.

G cluster_membrane Cell Membrane cluster_synthesis Inhibitor Synthesis RTK RTK P1 Downstream Signaling RTK->P1 Activates Reagent Methyl 2-(bromomethyl) -5-fluorobenzoate Inhibitor Kinase Inhibitor Reagent->Inhibitor Core Aminopyrazole Core Core->Inhibitor Inhibitor->RTK Inhibits Ligand Growth Factor Ligand->RTK Binds P2 Cell Proliferation P1->P2 Leads to

Hypothetical inhibition of an RTK signaling pathway.

In this pathway, the binding of a growth factor activates the receptor tyrosine kinase, leading to downstream signaling and cell proliferation. A kinase inhibitor, synthesized using this compound to attach a key binding moiety, can block the active site of the RTK, thereby inhibiting the signaling cascade. The choice of the 5-fluoro-substituted reagent might be critical for optimizing binding affinity and cell permeability.

Conclusion

This compound is an effective reagent for the introduction of the 2-(methoxycarbonyl)-4-fluorobenzyl group. Its reactivity is comparable to, though slightly lower than, its non-fluorinated analogue in standard N-alkylation reactions. The presence and position of the fluorine atom provide a handle for fine-tuning the electronic and pharmacological properties of the target molecule. The choice between this reagent and its analogues will depend on the specific synthetic goals, the nature of the substrate, and the desired properties of the final compound. For applications in drug discovery, particularly in areas like kinase inhibitor development, the nuanced effects of the fluorine substituent can be a decisive factor in achieving the desired biological activity.

A Comparative Guide to the Applications of Methyl 2-(bromomethyl)-5-fluorobenzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(bromomethyl)-5-fluorobenzoate is a key building block in medicinal chemistry, primarily utilized for the synthesis of complex molecular architectures in drug discovery. Its utility stems from the reactive benzylic bromide, which readily undergoes nucleophilic substitution, allowing for the strategic introduction of a substituted benzyl moiety. This guide provides a comprehensive overview of its applications, a comparison with alternative synthetic strategies, and detailed experimental protocols.

Core Application: Synthesis of PARP-1 Inhibitors

A significant application of this compound and its analogs is in the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, a class of anticancer agents that exploit the concept of synthetic lethality in tumors with deficient DNA repair mechanisms. Specifically, this building block is instrumental in the synthesis of potent pyridazinone-based PARP-1 inhibitors.

The general synthetic approach involves the N-alkylation of a 4,5-dimethylpyridazin-3(2H)-one core with this compound. The resulting intermediate can then be further functionalized, for instance, by converting the methyl ester to a desired amide, to yield the final active pharmaceutical ingredient (API).

General Synthetic Route to Pyridazinone-based PARP-1 Inhibitors pyridazinone 4,5-dimethylpyridazin-3(2H)-one intermediate Alkylated Intermediate pyridazinone->intermediate N-alkylation benzyl_bromide This compound benzyl_bromide->intermediate api Final PARP-1 Inhibitor (e.g., Amide derivative) intermediate->api Further Functionalization (e.g., Amidation)

Caption: Synthetic pathway to pyridazinone-based PARP-1 inhibitors.

Comparative Analysis of Synthetic Methodologies

The synthesis of the key building block, this compound, is typically achieved through the radical bromination of its precursor, Methyl 5-fluoro-2-methylbenzoate. The choice of brominating agent is critical for maximizing yield and minimizing side-product formation. Below is a comparison of common benzylic bromination agents.

ReagentAbbreviationTypical ConditionsYield (%)AdvantagesDisadvantages
N-BromosuccinimideNBSRadical initiator (AIBN or BPO), reflux in CCl₄ or CH₃CN70-90High selectivity for benzylic position, commercially available, easy to handle.Use of hazardous solvents like CCl₄ is often required.
1,3-Dibromo-5,5-dimethylhydantoinDBDMHLewis acid catalyst (e.g., ZrCl₄) in CH₂Cl₂ at room temp.~85High efficiency, cost-effective, milder reaction conditions.Requires a catalyst, may have solubility issues.
Bromine (Br₂)Br₂UV light or heatVariableInexpensive.Less selective, can lead to aromatic bromination, hazardous to handle.

Note: Yields are typical and can vary depending on the specific substrate and reaction conditions.

Furthermore, once the benzyl bromide is synthesized, alternative strategies exist for introducing the substituted benzyl moiety.

MethodReagent/Alternative Building BlockDescription
Direct Alkylation (this guide's focus) This compound A reliable and widely used method for N-alkylation of heterocyclic cores like pyridazinones.
Suzuki-Miyaura CouplingMethyl 5-fluoro-2-(pinacolato)boronateA palladium-catalyzed cross-coupling reaction with a suitable heterocyclic halide. This approach avoids the handling of lachrymatory benzyl bromides.
Reductive AminationMethyl 5-fluoro-2-formylbenzoateReaction with the amine of the heterocyclic core in the presence of a reducing agent (e.g., NaBH(OAc)₃). Offers a different functional group handle on the benzyl precursor.

Experimental Protocols

Synthesis of this compound via Radical Bromination with NBS

This protocol is adapted from established procedures for benzylic bromination.

Materials:

  • Methyl 5-fluoro-2-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 5-fluoro-2-methylbenzoate (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the mixture to reflux (approximately 82°C) and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Workflow for the Synthesis of this compound start Dissolve Methyl 5-fluoro-2-methylbenzoate in CH3CN add_reagents Add NBS and AIBN start->add_reagents reflux Heat to reflux add_reagents->reflux monitor Monitor by TLC reflux->monitor cool_filter Cool and filter succinimide monitor->cool_filter concentrate1 Concentrate filtrate cool_filter->concentrate1 workup Aqueous workup (NaHCO3, brine) concentrate1->workup dry_concentrate Dry and concentrate organic layer workup->dry_concentrate purify Column chromatography dry_concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of the title compound.

N-Alkylation of 4,5-dimethylpyridazin-3(2H)-one

This protocol is based on the synthesis of related PARP-1 inhibitors.[1]

Materials:

  • 4,5-dimethylpyridazin-3(2H)-one

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4,5-dimethylpyridazin-3(2H)-one (1.0 eq) in anhydrous DMF at 0°C, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture back to 0°C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Mechanism of Action of Resulting PARP-1 Inhibitors

The inhibition of PARP-1 by the synthesized pyridazinone derivatives is a key mechanism in their anticancer activity. In cancer cells with BRCA1/2 mutations, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. These cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway for single-strand break (SSB) repair. When PARP-1 is inhibited, SSBs are not repaired and accumulate, leading to the formation of DSBs during DNA replication. The inability of BRCA-deficient cells to repair these DSBs results in genomic instability and ultimately, cell death (synthetic lethality).

PARP Inhibition Signaling Pathway in BRCA-Deficient Cancer Cells ssb Single-Strand Break (SSB) parp PARP-1 ssb->parp recruits replication DNA Replication ssb->replication unrepaired SSB leads to ber Base Excision Repair (BER) parp->ber initiates parp_inhibitor PARP-1 Inhibitor parp_inhibitor->parp inhibits ber->ssb repairs dsb Double-Strand Break (DSB) replication->dsb unrepaired SSB leads to hr Homologous Recombination (HR) dsb->hr repaired by cell_death Cell Death (Apoptosis) dsb->cell_death unrepaired DSB leads to brca_deficient BRCA1/2 Deficient brca_deficient->hr impairs

Caption: The principle of synthetic lethality with PARP inhibitors.

References

Safety Operating Guide

Methyl 2-(bromomethyl)-5-fluorobenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Methyl 2-(bromomethyl)-5-fluorobenzoate is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a halogenated organic compound, it requires specific handling and disposal procedures to mitigate risks. This guide provides comprehensive, step-by-step instructions for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, ensure all safety measures are in place. This compound is classified as causing severe skin burns and eye damage, and it is a lachrymator (a substance that causes tearing).[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE to minimize exposure risks.

    • Gloves: Use double-layered nitrile or Viton gloves.[3]

    • Eye Protection: Chemical splash goggles are mandatory.[3]

    • Protective Clothing: A fully-buttoned lab coat is required to protect from splashes.[3]

  • Ventilation: All handling, weighing, and waste transfer activities must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[3][4]

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][5]

Chemical and Physical Properties

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValue
CAS Number 138786-65-9
Molecular Formula C₉H₈BrFO₂[2][6]
Molecular Weight 247.06 g/mol [2][6]
Boiling Point 306.1 ± 37.0 °C (Predicted)[2]
Density 1.534 ± 0.06 g/cm³ (Predicted)[2]
GHS Hazard Code H314: Causes severe skin burns and eye damage[2]

Waste Classification and Segregation

Proper identification and segregation of chemical waste are the most critical steps in a compliant disposal plan. Incorrectly mixing waste streams can lead to dangerous reactions and violate disposal regulations.[3][7]

  • Waste Category: this compound is classified as a Halogenated Organic Waste due to the presence of bromine in its structure.[3][4]

  • Segregation Rules:

    • Primary Containment: All waste containing this compound must be collected in a dedicated, clearly labeled container.[4]

    • No Mixing: Do not mix halogenated organic waste with non-halogenated organic waste.[3][4][7] Keeping these streams separate is crucial for proper treatment and can be more cost-effective.[3]

    • Aqueous Waste: Aqueous solutions, such as from extractions or washes, that are contaminated with this compound must also be collected as halogenated hazardous waste.[4]

    • Solid Waste: Contaminated lab supplies, including gloves, filter paper, and silica gel, must be collected in a separate, designated container for solid hazardous waste.[4]

Step-by-Step Disposal Procedures

Follow these procedural steps for the safe collection and disposal of this compound waste.

Waste Container Preparation
  • Select an Appropriate Container: Use a chemically resistant container with a secure, tight-fitting lid. The original product container can often be used if it is in good condition.[7]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and "Halogenated Organic Waste." [4][7] List all chemical constituents by name and their approximate percentage.[7]

Waste Accumulation
  • Transfer: Carefully transfer the chemical waste into the designated container while working inside a chemical fume hood.[3]

  • Keep Closed: The waste container must remain tightly closed at all times, except when you are actively adding waste.[3][4][7] This prevents the release of volatile organic compounds (VOCs).

  • Storage: Store the waste container in a cool, dry, and well-ventilated area.[5] It should be kept in a secondary containment tray to contain any potential leaks.[4]

Disposal of Empty Containers

Empty containers that held this compound must be managed correctly to eliminate residual hazards.

  • Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Rinseate Collection: The first rinseate is considered hazardous and must be collected and disposed of as halogenated organic waste.[3] Subsequent rinses may be permissible for drain disposal, but you must consult your institution's Environmental Health and Safety (EHS) guidelines.

  • Container Disposal: After triple-rinsing, deface the label on the container and dispose of it according to your institution's policies for non-hazardous lab glass or plastic.

Requesting Waste Pickup
  • Scheduling: When the waste container is approximately three-quarters full, arrange for a hazardous waste pickup through your institution's EHS department.[3] Do not overfill containers.[3]

  • Final Disposal: The ultimate disposal will be handled by a licensed professional waste disposal service, likely through high-temperature incineration or chemical neutralization.[8][9]

Spill Management Protocol

Immediate and appropriate action is critical in the event of a spill.[4]

  • Alert Personnel: Immediately notify everyone in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control Ignition Sources: If the material is flammable, extinguish all nearby ignition sources.[4]

  • Containment and Cleanup (for small spills):

    • Small spills can be treated with a reducing agent like sodium thiosulfate before absorption.[4][9]

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[3][4]

    • Carefully collect the absorbed material and any contaminated debris using non-sparking tools.

    • Place the collected waste into a sealed, labeled container for disposal as halogenated hazardous waste.[4][8]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_storage Containerization & Storage cluster_disposal Final Disposal cluster_spill Spill Response PPE 1. Don PPE (Gloves, Goggles, Lab Coat) FumeHood 2. Work in Chemical Fume Hood Reaction 3. Perform Experiment FumeHood->Reaction LiquidWaste 4a. Collect Liquid Halogenated Waste Reaction->LiquidWaste SolidWaste 4b. Collect Solid Contaminated Waste Reaction->SolidWaste AqueousWaste 4c. Collect Aqueous Halogenated Waste Reaction->AqueousWaste LabelContainer 5. Use Labeled, Closed Hazardous Waste Container LiquidWaste->LabelContainer SolidWaste->LabelContainer AqueousWaste->LabelContainer Store 6. Store in Ventilated Area with Secondary Containment Pickup 7. Schedule EHS Waste Pickup Store->Pickup FinalDisposal 8. Disposal by Licensed Professional Service Pickup->FinalDisposal Spill Spill Occurs Absorb Contain & Absorb with Inert Material Spill->Absorb CollectSpill Collect as Halogenated Waste Absorb->CollectSpill CollectSpill->LabelContainer

References

Personal protective equipment for handling Methyl 2-(bromomethyl)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Methyl 2-(bromomethyl)-5-fluorobenzoate (CAS RN: 138786-65-9).

This document provides critical safety and logistical information to ensure the safe handling and disposal of this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive compound that can cause severe skin burns and eye damage.[1] It is also classified as a lachrymator, meaning it can cause irritation and tearing of the eyes. Due to the hazards associated with this chemical, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause severe eye damage and irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact, which can lead to severe burns.[2]
Body Protection A lab coat that buttons to the collar with long sleevesProtects skin and personal clothing from accidental spills and contamination.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodMinimizes the inhalation of vapors, which can cause respiratory irritation.[2]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety. The following steps should be followed diligently:

1. Preparation and Precautionary Measures:

  • Before handling, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.

  • Ensure that a chemical spill kit, safety shower, and eyewash station are readily accessible and in good working order.

  • Work in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Verify that all required PPE is available and in good condition.

2. Handling the Chemical:

  • Don all required PPE as specified in Table 1 before opening the container.

  • Carefully open the container on a stable surface within the fume hood to avoid spills.

  • Use compatible and clean laboratory equipment (e.g., glass, stainless steel) for transferring and handling the chemical.

  • Avoid generating dust or aerosols. If the compound is a solid, handle it gently.

  • Keep the container tightly closed when not in use.

3. Post-Handling Procedures:

  • After handling, decontaminate all equipment and the work area thoroughly.

  • Carefully remove PPE, avoiding contact with contaminated surfaces.

  • Wash hands and any exposed skin thoroughly with soap and water after work.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.

1. Waste Segregation and Collection:

  • All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be considered hazardous waste.

  • Collect this waste in a designated, properly labeled, and sealed container for halogenated organic waste.

2. Disposal Procedure:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in regular trash.

3. Spill Management:

  • In case of a small spill, alert colleagues and evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • For large spills, evacuate the area and contact your institution's emergency response team.

Mandatory Visualization

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Read SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment prep_workspace->prep_emergency handle_open Open Container in Fume Hood prep_emergency->handle_open handle_transfer Use & Transfer Chemical handle_open->handle_transfer handle_close Keep Container Closed handle_transfer->handle_close post_decontaminate Decontaminate Work Area & Equipment handle_close->post_decontaminate post_remove_ppe Remove PPE post_decontaminate->post_remove_ppe post_wash Wash Hands post_remove_ppe->post_wash disp_collect Collect Contaminated Waste post_wash->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via EHS disp_label->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

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